molecular formula C12H7Cl3N2O3 B048053 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline CAS No. 118353-04-1

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Cat. No.: B048053
CAS No.: 118353-04-1
M. Wt: 333.5 g/mol
InChI Key: WZFITXMPNXRORE-UHFFFAOYSA-N
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Description

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is a sophisticated multi-halogenated aniline derivative designed for advanced chemical research and development. This compound serves as a critical synthetic intermediate, particularly in the exploration of novel agrochemicals, where its structural motifs—including the dichlorophenoxy ether, chloro, and nitroaniline groups—are frequently employed in the design of potent herbicides and pesticides. Its utility extends to pharmaceutical chemistry as a valuable precursor for the synthesis of complex heterocyclic systems, such as benzimidazoles and quinoxalines, which are scaffolds of significant interest in medicinal chemistry programs targeting various disease pathways.

Properties

IUPAC Name

4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7Cl3N2O3/c13-6-2-1-3-10(12(6)15)20-11-5-8(16)9(17(18)19)4-7(11)14/h1-5H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFITXMPNXRORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20559247
Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
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Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118353-04-1
Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitrobenzenamine
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Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
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Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
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Record name Benzenamine, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitro
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Record name 4-CHLORO-5-(2,3-DICHLOROPHENOXY)-2-NITROANILINE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (CAS 118353-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of various organic compounds.[1][2] Its most prominent application is in the production of the anthelmintic drug Triclabendazole, where it is also recognized as a key impurity.[1][2] The structural motifs of this compound, including the dichlorophenoxy ether, chloro, and nitroaniline groups, also make it a molecule of interest for the development of novel agrochemicals, such as herbicides and pesticides.[1][3] Furthermore, derivatives of this compound have been investigated for their potential anticancer properties.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 118353-04-1[4]
Molecular Formula C₁₂H₇Cl₃N₂O₃[4]
Molecular Weight 333.55 g/mol [3]
Melting Point 149-150 °C[3]
Boiling Point 417.1 °C at 760 mmHg[3]
Density 1.588 g/cm³[3]
Flash Point 206.1 °C[3]
Vapor Pressure 3.63E-07 mmHg at 25°C[3]
Refractive Index 1.666[3]
pKa -1.94±0.25 (Predicted)[3]
Solubility Soluble in organic solvents; limited solubility in water.[2]

Synthesis and Chemical Reactions

The primary documented synthesis of this compound is as an intermediate in the production of Triclabendazole.

Experimental Protocol: Synthesis via Condensation and Hydrolysis

This protocol is adapted from patent literature describing the synthesis of Triclabendazole intermediates.

Step 1: Condensation

  • A mixture of N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate in dimethylformamide (DMF) (1.5 L) is heated at 90°C under vacuum for 12 hours.[2]

Step 2: Hydrolysis

  • The resulting intermediate, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide, is then hydrolyzed.[2] This is achieved by using methanolic sodium hydroxide (48% caustic lye) at 50°C for 4 hours to yield the final product, this compound.[2]

Chemical Reactivity

This compound can undergo several types of chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group, a key step in the synthesis of benzimidazole derivatives like Triclabendazole.[2]

  • Oxidation: The nitro group has the potential to be further oxidized to form nitroso or other oxidized derivatives.[2]

  • Substitution: The chloro and phenoxy groups can participate in nucleophilic substitution reactions.[2]

Synthesis_and_Reactions Synthesis and Reactivity of this compound cluster_synthesis Synthesis cluster_reactions Chemical Reactions A N-(4,5-dichloro-2-nitrophenyl)acetamide C Condensation (K2CO3, DMF, 90°C, 12h) A->C B 2,3-dichlorophenol B->C D 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide C->D E Hydrolysis (Methanolic NaOH, 50°C, 4h) D->E F This compound E->F G This compound H Reduction G->H e.g., Raney Ni, H2 I Oxidation G->I J Substitution G->J K 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine H->K L Nitroso derivatives I->L M Substituted aniline derivatives J->M Biological_Applications Potential Biological Applications and Activities cluster_anthelmintic cluster_agrochemical cluster_anticancer A This compound B Anthelmintic Synthesis A->B Intermediate for C Potential Agrochemicals A->C Structural basis for D Anticancer Research A->D Derivatives show activity B_detail Triclabendazole (effective against liver flukes) B->B_detail C_detail1 Herbicides (Dichlorophenoxy moiety) C->C_detail1 C_detail2 Pesticides (Chloro and Nitro groups) C->C_detail2 D_detail1 Inhibition of cancer metabolism (e.g., PKM2) D->D_detail1 D_detail2 Induction of pyroptosis D->D_detail2 Experimental_Workflow General Experimental Workflow for Analysis cluster_hplc HPLC Conditions A Sample Preparation (e.g., Dissolution in organic solvent) B HPLC Separation A->B C UV Detection B->C Quantification D Mass Spectrometry (ESI-MS) B->D Identification param1 Column: C18 param2 Mobile Phase: ACN/H2O param3 Flow Rate: 1.0 mL/min param4 Detection: UV 230-254 nm E Data Analysis (Quantification and Identification) C->E D->E

References

An In-depth Technical Guide to 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular structure, chemical properties, synthesis, and known biological activities of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline. The information is intended to support research and development efforts in medicinal chemistry, agrochemicals, and related fields.

Molecular Structure and Chemical Identity

This compound is a multi-halogenated aniline derivative.[1] Its chemical structure consists of a nitroaniline core substituted with a chloro group and a dichlorophenoxy ether group.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[2][3]
CAS Number 118353-04-1[1][2]
Molecular Formula C₁₂H₇Cl₃N₂O₃[1][2]
Molecular Weight 333.55 g/mol [2][4]
Melting Point 149-150 °C[4]
Boiling Point 417.1 °C at 760 mmHg[1][4]
Density 1.588 g/cm³[1][4]
Flash Point 206.1 °C[1]
Solubility Soluble in organic solvents; limited solubility in water.[1]
Appearance Powder[5]

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of the anthelmintic drug Triclabendazole.[1][6] Two primary synthetic routes have been identified in the literature.

Synthesis from N-(4,5-dichloro-2-nitrophenyl)acetamide

This method involves a two-step process starting with the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by hydrolysis.

Experimental Protocol:

  • Condensation: A mixture of N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate in dimethylformamide (DMF) (1.5 L) is heated at 90°C under vacuum for 12 hours.[1]

  • Hydrolysis: The resulting intermediate, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide, is then hydrolyzed using methanolic sodium hydroxide (48% caustic lye) at 50°C for 4 hours to yield this compound.[1]

Direct Synthesis from 4,5-Dichloro-2-nitroaniline

A more direct route bypasses the acetamide intermediate.

Experimental Protocol:

  • Reaction Setup: 4,5-Dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, potassium hydroxide (40 kg, 50% aqueous solution), and tetrabutylammonium bromide (TBAB) (5 kg) are combined in xylene (150 L).[1]

  • Reaction Execution: The mixture is heated at 125°C for 8 hours.[1]

  • Isolation: The mixture is cooled to room temperature, leading to the precipitation of the product as brown crystals. The product is then filtered and washed with chilled xylene and water to yield 54 kg of this compound.[1]

Synthetic Pathway of Triclabendazole:

Triclabendazole_Synthesis cluster_synthesis Synthesis of Triclabendazole A N-(4,5-dichloro-2-nitrophenyl)acetamide + 2,3-dichlorophenol B 4-Chloro-5-(2,3-dichlorophenoxy)- 2-nitrophenyl acetamide A->B Condensation C 4-Chloro-5-(2,3-dichlorophenoxy)- 2-nitroaniline B->C Hydrolysis D 4-Chloro-5-(2,3-dichlorophenoxy)benzene- 1,2-diamine C->D Reduction (Raney Nickel) E 6-Chloro-5-(2,3-dichlorophenoxy)-1H- benzimidazole-2-thiol D->E Cyclization (Carbondisulfide) F Triclabendazole E->F Methylation

Caption: Synthesis pathway of Triclabendazole highlighting the intermediate role of this compound.

Biological Activity and Mechanism of Action

This compound is primarily recognized as an impurity in the synthesis of Triclabendazole.[1] While its own biological activity is not extensively studied, derivatives of this compound have been investigated for their potential anticancer properties.[1]

The proposed mechanism of action for this class of compounds involves the interaction of its functional groups with biological macromolecules.[1] The nitro group can participate in redox reactions, while the chloro and phenoxy groups can engage in hydrophobic interactions within the pockets of enzymes and receptors.[1] These interactions can modulate the activity of these proteins, leading to downstream biological effects.

While specific signaling pathways for this compound have not been elucidated, a general mechanism of action can be visualized.

Proposed General Mechanism of Action:

Mechanism_of_Action cluster_moa General Mechanism of Action Compound 4-Chloro-5-(2,3-dichlorophenoxy)- 2-nitroaniline Interaction Binding and Interaction (Hydrophobic, Redox) Compound->Interaction Target Molecular Targets (Enzymes, Receptors) Target->Interaction Modulation Modulation of Target Activity Interaction->Modulation Effect Biological Effects Modulation->Effect

References

Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the pharmaceutical industry. This compound serves as a critical precursor for the synthesis of anthelmintic drugs such as Triclabendazole and Rafoxanide.[1][2] This guide provides a comparative analysis of the primary synthesis routes, detailed experimental protocols, and quantitative data to support researchers and professionals in drug development.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound have been established. The first is a two-step process involving a condensation reaction followed by hydrolysis, while the second is a more streamlined one-pot synthesis.

Pathway 1: Two-Step Synthesis from N-(4,5-dichloro-2-nitrophenyl)acetamide

This pathway commences with the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by the hydrolysis of the resulting intermediate to yield the final product.[1][3]

Pathway 2: One-Pot Synthesis from 4,5-Dichloro-2-nitroaniline

A more direct approach involves the direct reaction of 4,5-Dichloro-2-nitroaniline with 2,3-dichlorophenol in a one-pot synthesis.[1] This method bypasses the need for the acetamide intermediate, potentially offering a more efficient route.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary synthesis pathways.

ParameterPathway 1: Two-Step SynthesisPathway 2: One-Pot Synthesis
Starting Materials N-(4,5-dichloro-2-nitrophenyl)acetamide, 2,3-dichlorophenol, Potassium Carbonate4,5-Dichloro-2-nitroaniline, 2,3-dichlorophenol, Potassium Hydroxide
Solvent Dimethylformamide (DMF)Xylene
Catalyst -Tetrabutylammonium bromide (TBAB)
Reaction Temperature 90°C (Condensation), 50°C (Hydrolysis)125°C
Reaction Time 12 hours (Condensation), 4 hours (Hydrolysis)8 hours
Yield Not explicitly stated54 kg product from 41.4 kg of 4,5-dichloro-2-nitroaniline

Experimental Protocols

Pathway 1: Two-Step Synthesis

Step 1: Condensation

A mixture of N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate in 1.5 L of dimethylformamide (DMF) is heated to 90°C under vacuum for 12 hours.[1][3]

Step 2: Hydrolysis

After cooling the reaction mixture to room temperature, 2 L of methanol and a solution of 0.3 kg of 48% caustic lye in 300 mL of water are added. The mixture is then heated to 50°C for 4 hours.[3] Following this, 4 L of water is added, and the mixture is stirred. The resulting precipitate is filtered, washed with water, and then with methanol to yield this compound.[3]

Pathway 2: One-Pot Synthesis

In a reaction vessel, 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, 40 kg of 50% aqueous potassium hydroxide (KOH), and 5 kg of tetrabutylammonium bromide (TBAB) are combined in 150 L of xylene.[1] The mixture is heated to 125°C and maintained at this temperature for 8 hours.[1] Upon cooling to room temperature, the product precipitates as brown crystals. The solid is isolated by filtration and washed with chilled xylene and water to yield 54 kg of this compound.[1]

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathway_1 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis A N-(4,5-dichloro-2- nitrophenyl)acetamide C Intermediate Acetamide A->C K2CO3, DMF 90°C, 12h B 2,3-dichlorophenol B->C K2CO3, DMF 90°C, 12h D Final Product: 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline C->D Methanolic NaOH 50°C, 4h

Caption: Two-Step Synthesis Pathway.

Synthesis_Pathway_2 A 4,5-Dichloro-2-nitroaniline C Final Product: 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline A->C KOH, TBAB, Xylene 125°C, 8h B 2,3-dichlorophenol B->C KOH, TBAB, Xylene 125°C, 8h

Caption: One-Pot Synthesis Pathway.

Experimental Workflow Visualization

The generalized experimental workflow for the synthesis and isolation of the target compound is depicted below.

Experimental_Workflow A Combine Reactants and Solvent B Heat Reaction Mixture (Specified Temperature and Time) A->B C Cool to Room Temperature B->C D Precipitation of Product C->D E Filtration D->E F Wash with Solvents (e.g., Xylene, Water, Methanol) E->F G Drying F->G H Obtain Pure Product G->H

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Core Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key chemical intermediate primarily utilized in the synthesis of the anthelmintic drug Triclabendazole. This document details its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and illustrates its role in synthetic pathways.

Chemical and Physical Properties

This compound, with the CAS number 118353-04-1, is a multi-halogenated aniline derivative.[1] Its structural features, including the dichlorophenoxy ether, chloro, and nitroaniline groups, make it a valuable precursor in the synthesis of complex heterocyclic systems like benzimidazoles.[1] The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 118353-04-1[1][2]
Molecular Formula C₁₂H₇Cl₃N₂O₃[1][2][3]
Molecular Weight 333.55 g/mol [1][2][3]
Melting Point 149-150 °C[3]
Boiling Point 417.1 °C[1][3]
Density 1.588 g/cm³[1][3]
Flash Point 206.1 °C[1][3]
Solubility Soluble in organic solvents; limited solubility in water.[1]
Appearance Powder[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of Triclabendazole. Two primary synthetic routes have been documented.

Method 1: Condensation and Hydrolysis

This method involves a two-step process starting from N-(4,5-dichloro-2-nitrophenyl)acetamide and 2,3-dichlorophenol.[1]

Step 1: Condensation

  • Reactants: N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and K₂CO₃.[1]

  • Solvent: Dimethylformamide (DMF) (1.5 L).[1]

  • Procedure: The mixture is heated at 90°C under a vacuum for 12 hours.[1] This reaction yields the intermediate 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide.

Step 2: Hydrolysis

  • Reactant: 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide.[1]

  • Reagent: Methanolic sodium hydroxide (48% caustic lye).[1]

  • Procedure: The intermediate is hydrolyzed at 50°C for 4 hours to produce the final product, this compound.[1]

Method 2: Direct Synthesis

A more streamlined, one-step synthesis bypasses the acetamide intermediate.[1]

  • Reactants: 4,5-Dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, potassium hydroxide (KOH) (40 kg, 50% aqueous), and tetrabutylammonium bromide (TBAB) (5 kg).[1]

  • Solvent: Xylene (150 L).[1]

  • Procedure: The reactants are combined in xylene and heated at 125°C for 8 hours.[1]

  • Isolation: The mixture is cooled to room temperature, causing the product to precipitate as brown crystals. The product is then filtered and washed with chilled xylene and water, yielding 54 kg of this compound.[1]

Role in Triclabendazole Synthesis

This compound is a crucial intermediate in the synthesis of Triclabendazole, an anthelmintic drug effective against liver flukes.[1] The synthesis involves the transformation of this intermediate into more complex structures.[1] A key subsequent reaction is the reduction of the nitro group.

Reduction of the Nitro Group
  • Reactant: this compound.

  • Reducing Agent: Raney nickel is a commonly used catalyst for this reduction.[5]

  • Product: The reduction of the nitro group yields 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.[5] This diamine is then cyclized to form the benzimidazole core of Triclabendazole.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of this compound and its subsequent conversion in the Triclabendazole synthesis pathway.

Synthesis_Method_1 A N-(4,5-dichloro-2-nitrophenyl)acetamide C Condensation (K2CO3, DMF, 90°C) A->C B 2,3-dichlorophenol B->C D 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide C->D E Hydrolysis (Methanolic NaOH, 50°C) D->E F This compound E->F

Caption: Synthesis of this compound via Method 1.

Synthesis_Method_2 A 4,5-Dichloro-2-nitroaniline C Reaction (KOH, TBAB, Xylene, 125°C) A->C B 2,3-dichlorophenol B->C D This compound C->D

Caption: Direct Synthesis of this compound (Method 2).

Triclabendazole_Pathway A This compound B Reduction (e.g., Raney Nickel) A->B C 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine B->C D Further Cyclization & Methylation C->D E Triclabendazole D->E

References

An In-depth Technical Guide to 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a multifaceted chemical compound of interest to researchers, scientists, and professionals in drug development and agrochemical research. This document details its chemical and physical properties, synthesis protocols, biological activities, and toxicological profile, presenting quantitative data in structured tables and outlining experimental methodologies.

Chemical and Physical Properties

This compound, with the CAS number 118353-04-1, is a multi-halogenated aniline derivative.[1][2] It serves as a critical synthetic intermediate in various chemical industries.[1] Its chemical structure and key properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 118353-04-1[1][2]
Molecular Formula C₁₂H₇Cl₃N₂O₃[1][2]
Molecular Weight 333.555 g/mol [1][2]
Appearance Powder[3]
Melting Point 149-150 °C[4]
Boiling Point 417.1 °C[1]
Density 1.588 g/cm³[1]
Flash Point 206.1 °C[1]
Solubility Soluble in organic solvents; limited solubility in water.[1]

Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the anthelmintic drug Triclabendazole.[1] A streamlined, one-pot synthesis method has been developed to produce this compound.

Experimental Protocol: One-Pot Synthesis

This method bypasses the need for an acetamide intermediate, offering a more efficient synthetic route.[1]

Materials:

  • 4,5-Dichloro-2-nitroaniline

  • 2,3-dichlorophenol

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Xylene

Procedure:

  • Combine 41.4 kg of 4,5-dichloro-2-nitroaniline, 2,3-dichlorophenol, 40 kg of 50% aqueous KOH, and 5 kg of TBAB in 150 L of xylene in a suitable reaction vessel.[1]

  • Heat the mixture at 125°C for 8 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate as brown crystals.[1]

  • Isolate the product by filtration.[1]

  • Wash the collected crystals with chilled xylene and then with water to yield the final product.[1] This procedure is reported to yield 54 kg of this compound.[1]

Below is a workflow diagram illustrating the synthesis process.

G cluster_reactants Reactants cluster_process Process cluster_isolation Isolation cluster_product Product r1 4,5-Dichloro-2-nitroaniline p1 Combine in Reaction Vessel r1->p1 r2 2,3-dichlorophenol r2->p1 r3 KOH (50% aq.) r3->p1 r4 TBAB r4->p1 r5 Xylene r5->p1 p2 Heat at 125°C for 8 hours p1->p2 p3 Cool to Room Temperature p2->p3 i1 Precipitation of Brown Crystals p3->i1 i2 Filtration i1->i2 i3 Wash with Chilled Xylene i2->i3 i4 Wash with Water i3->i4 product This compound i4->product

Caption: One-pot synthesis workflow for this compound.

Biological Activity and Applications

While primarily known as a precursor to Triclabendazole, this compound has also been investigated for other biological activities.

Anthelmintic Intermediate

The most significant role of this compound is in the pharmaceutical industry for the synthesis of Triclabendazole, a potent anthelmintic agent effective against liver flukes such as Fasciola hepatica.[1] The synthesis involves the reduction of the nitro group of this compound to an amine, followed by cyclization and methylation steps.[5]

The logical relationship for its primary application is depicted below.

G A This compound B Intermediate in Synthesis A->B Serves as C Triclabendazole B->C Leads to D Anthelmintic Drug C->D Is an E Treatment of Liver Fluke Infections D->E Used for

Caption: Role as an intermediate in the synthesis of Triclabendazole.

Anticancer Properties

Derivatives of this compound have been investigated for their potential anticancer properties.[1] Studies have shown that some of these derivatives exhibit significant cytotoxicity against various cancer cell lines while displaying low toxicity towards normal cells.[1] The mechanism of action is believed to involve interactions with molecular targets like enzymes and receptors, where the nitro group can engage in redox reactions and the chloro and phenoxy groups can fit into hydrophobic pockets of proteins.[1]

Agrochemical Potential

This compound is also designed for research and development in the agrochemical sector.[1] Its structural motifs, including the dichlorophenoxy ether, chloro, and nitroaniline groups, are commonly found in potent herbicides and pesticides.[1][4] It is suggested for use in controlling various weeds and pests in agricultural applications.[4]

Toxicology and Safety

Toxicological studies have classified this compound as a hazardous substance, highlighting the potential for acute toxicity.[1] Due to these concerns, its use, particularly in agriculture, is strictly regulated in many countries.[4] It is crucial to handle this compound with stringent safety protocols in a laboratory or industrial setting.[1]

The general toxicological profile suggests that exposure can pose environmental risks, and studies have been conducted on its persistence in aquatic environments.[1] The potential for mutagenicity and carcinogenicity has also raised health and environmental concerns.[4]

The logical flow of toxicological considerations is outlined in the following diagram.

G A This compound B Toxicological Assessment A->B C Hazardous Substance B->C F Stringent Safety Protocols Required B->F D Potential for Acute Toxicity C->D E Environmental Risks C->E

Caption: Toxicological profile and safety considerations.

Conclusion

This compound is a chemical compound with significant industrial applications, most notably as a precursor in the synthesis of the anthelmintic drug Triclabendazole. Its chemical structure also lends itself to potential applications in the agrochemical and pharmaceutical sectors, particularly in the development of new herbicides, pesticides, and anticancer agents. However, its hazardous nature necessitates careful handling and adherence to strict safety and regulatory guidelines. Further research into its biological mechanisms of action and the development of safer derivatives could unlock its full potential in various fields.

References

Technical Brief: Physicochemical Properties of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Summary of Findings

Extensive searches for solubility parameters (e.g., mg/mL, mol/L in various solvents) and detailed experimental protocols for the solubility determination of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline have not yielded specific, quantifiable results. The available information primarily identifies this compound as an intermediate in the synthesis of other molecules, notably in the production of the anthelmintic drug Triclabendazole.

While general physical properties are mentioned in the context of its synthesis, such as its crystalline form and melting point, precise solubility data remains unpublished in the reviewed sources.

Data Presentation

Due to the absence of quantitative solubility data in the public domain, a comparative data table cannot be constructed at this time.

Experimental Protocols

Detailed experimental methodologies for determining the solubility of this compound have not been located in the course of the literature review.

Visualization of Relationships

The primary role of this compound, as identified in the available literature, is as a precursor in a chemical synthesis pathway. This relationship can be visualized as a straightforward progression.

G cluster_synthesis Synthesis of Triclabendazole A 2,3-Dichlorophenol + 2-Nitro-4,5-dichloroacetanilide B This compound A->B Reaction C 4-Chloro-5-(2,3-dichlorophenoxy)-1,2-benzenediamine B->C Reduction D Benzimidazole Thione Intermediate C->D Reaction with Carbon Disulfide E Triclabendazole D->E Alkylation

Caption: Synthesis pathway of Triclabendazole.

Conclusion

Based on the current available information, a detailed technical guide on the solubility of this compound cannot be fully realized. The scientific community has not published specific quantitative data on this particular physicochemical property. For researchers requiring this information, direct experimental determination would be necessary. The provided diagram illustrates the known role of this compound as a chemical intermediate.

Spectroscopic Profile of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, with the molecular formula C₁₂H₇Cl₃N₂O₃ and a molecular weight of 333.55 g/mol , is a halogenated aromatic amine.[1][2] Compounds of this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for achieving this. This guide presents a framework for the spectroscopic analysis of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₇Cl₃N₂O₃PubChem[1][2]
Molecular Weight 333.55 g/mol Benchchem[1]
CAS Number 118353-04-1PubChem[2]

Spectroscopic Data

While specific experimental spectra for this compound are not available in the searched public databases, the following sections detail the expected data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents (chloro, nitro, amino, and dichlorophenoxy groups).

Expected ¹H NMR Data (Illustrative)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Not available--Aromatic Protons
Not available--Amine Protons

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The presence of chlorine and nitro groups will significantly influence the chemical shifts of the aromatic carbons.

Expected ¹³C NMR Data (Illustrative)

Chemical Shift (δ, ppm)Assignment
Not availableAromatic Carbons
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected around m/z 333, corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic due to the presence of three chlorine atoms.

Expected Mass Spectrometry Data

m/zInterpretation
~333[M]⁺ (Molecular Ion)
Not availableFragment Ions
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, C-O, C-Cl, and N-O bonds.

Expected FT-IR Data

Wavenumber (cm⁻¹)Functional Group
Not availableN-H stretch (amine)
Not availableC-N stretch (amine)
Not availableAsymmetric and Symmetric NO₂ stretch (nitro group)
Not availableC-O-C stretch (ether)
Not availableC-Cl stretch (aryl halide)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the FT-IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Data Analysis & Elucidation Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent MS MS Sample->MS Direct insertion IR IR Sample->IR Place on ATR crystal Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation ¹H & ¹³C data MS->Structure_Elucidation Molecular weight & fragmentation IR->Structure_Elucidation Functional groups Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

A logical workflow for spectroscopic analysis.

References

Unveiling the Biological Profile of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the chemical compound 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (CAS No. 118353-04-1). Primarily recognized as a key intermediate in the synthesis of the anthelmintic drug Triclabendazole, this molecule's intrinsic biological effects are not extensively documented in publicly available literature.[1] This document synthesizes the existing information, exploring its role as a synthetic precursor, its potential toxicological profile, and hypothesized biological activities including anthelmintic, herbicidal, and anticancer properties, which are largely inferred from its structural motifs. A significant focus is placed on presenting the available data, outlining putative mechanisms of action, and providing a framework for future research.

Chemical Identity and Physicochemical Properties

This compound is a multi-halogenated aniline derivative.[1] Its core structure comprises a nitroaniline moiety substituted with a chloro group and a dichlorophenoxy ether.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 118353-04-1[2]
Molecular Formula C₁₂H₇Cl₃N₂O₃[2]
Molecular Weight 333.55 g/mol [2]
Melting Point 149-150 °C[3]
Boiling Point 417.1 °C[1]
Density 1.588 g/cm³[3]
Solubility Soluble in organic solvents; limited solubility in water.[1]

Primary Application: Intermediate in Triclabendazole Synthesis

The most well-documented application of this compound is its role as a crucial intermediate in the manufacturing process of Triclabendazole, a potent anthelmintic agent effective against liver flukes, particularly Fasciola hepatica.[1] The synthesis involves a series of chemical transformations where this nitroaniline derivative is a key building block.

A patented method for the preparation of Triclabendazole outlines the reduction of this compound to form 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine. This diamine is then cyclized to create the benzimidazole core structure of Triclabendazole.

Diagram 1: Synthetic Pathway from this compound to Triclabendazole

G A This compound B Reduction (e.g., Raney Nickel, H₂) A->B C 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine B->C D Cyclization (e.g., Carbon disulfide) C->D E 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol D->E F Methylation (e.g., Methylating agent) E->F G Triclabendazole F->G

Caption: Synthesis of Triclabendazole.

Potential Biological Activities

While direct and extensive studies on the biological activities of this compound are scarce, its chemical structure suggests potential activities in several areas. These are largely hypothesized based on the known functions of its constituent chemical moieties.

Anthelmintic Activity

As an impurity and a direct precursor to Triclabendazole, it is plausible that this compound possesses some intrinsic anthelmintic properties. Triclabendazole belongs to the benzimidazole class of anthelmintics, which are known to act by inhibiting the polymerization of tubulin into microtubules in parasitic worms. This disruption of the cytoskeleton leads to impaired cellular processes and ultimately, the death of the parasite. While this intermediate lacks the benzimidazole ring, it may still interfere with parasitic cellular functions, contributing to the overall efficacy of Triclabendazole formulations, albeit to a lesser extent than the final drug.[1]

Diagram 2: Hypothesized Anthelmintic Mechanism of Action (as a Benzimidazole Precursor)

G cluster_parasite Parasite Cell A This compound (as precursor/impurity) B Tubulin Polymerization A->B Inhibition (Hypothesized) C Microtubule Formation B->C D Impaired Cellular Functions (e.g., nutrient uptake, motility) C->D Essential for E Parasite Death D->E

Caption: Putative Anthelmintic Action.

Herbicidal and Pesticidal Activity

The presence of the dichlorophenoxy group in the molecule is a structural feature shared with several well-known herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These herbicides act as synthetic auxins, leading to uncontrolled and unsustainable growth in broadleaf weeds, ultimately causing their death. It is therefore hypothesized that this compound could exhibit herbicidal or pesticidal properties.[3] However, no specific studies confirming or quantifying this activity have been identified.

Diagram 3: Hypothesized Herbicidal Mechanism of Action (Auxin Mimicry)

G cluster_plant Plant Cell (Broadleaf Weed) A This compound B Auxin Receptors A->B Binds to (Mimics Auxin) C Signal Transduction Cascade B->C D Uncontrolled Gene Expression & Cell Growth C->D E Plant Death D->E

Caption: Putative Herbicidal Action.

Anticancer Potential

Some research has explored the potential anticancer properties of compounds related to this compound.[1] The rationale for this investigation likely stems from the cytotoxic potential of various nitroaniline and dichlorophenoxy derivatives. It is suggested that modifications to this core structure could enhance cytotoxicity and selectivity against cancer cell lines. However, specific quantitative data (e.g., IC50 values) for the parent compound against any cancer cell lines are not available in the reviewed literature.

Toxicological Profile

Toxicological assessments have classified this compound as a hazardous substance, with potential for acute toxicity and adverse environmental effects.[1]

Table 2: Summary of Available Toxicological Data

AssaySystem/OrganismConcentrationEffectSource
CytotoxicityHuman liver cell lines>50 µMIncreased cell death[1]
Hepatotoxicity (related compound: 4-chloro-2-nitroaniline)Isolated rat hepatocytes2 mMSignificant glutathione depletion and cellular damage[1]

The data, although limited, suggests that the compound may pose a risk to human health, necessitating careful handling and appropriate safety measures in a laboratory or industrial setting. The nitro group in the molecule can potentially undergo metabolic reduction to form reactive intermediates that can interact with cellular macromolecules, leading to toxicity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the available literature. However, based on the hypothesized activities, standard methodologies would be employed for its assessment.

In Vitro Anthelmintic Activity Assay (Hypothetical)

A standard in vitro assay to evaluate the anthelmintic activity would involve the exposure of a model parasitic worm (e.g., Caenorhabditis elegans or a relevant fluke species) to varying concentrations of the test compound.

Diagram 4: General Workflow for In Vitro Anthelmintic Assay

G A Prepare serial dilutions of This compound B Incubate parasitic worms (e.g., C. elegans) with compound A->B C Observe and record worm motility and viability at set time points B->C D Determine EC50/LC50 values C->D E Data Analysis and Reporting D->E

Caption: Anthelmintic Assay Workflow.

Herbicidal Activity Bioassay (Hypothetical)

To assess herbicidal activity, a common method involves a seed germination and root elongation assay using a model plant species sensitive to auxin-mimicking herbicides (e.g., cress or lettuce).

Diagram 5: General Workflow for Herbicidal Bioassay

G A Prepare different concentrations of test compound in a suitable medium (e.g., agar) B Sow seeds of a sensitive plant species (e.g., cress) on the medium A->B C Incubate under controlled conditions (light, temperature) B->C D Measure root length and germination rate after a defined period C->D E Calculate IC50 for root growth inhibition D->E

Caption: Herbicidal Assay Workflow.

In Vitro Cytotoxicity Assay (Hypothetical)

Standard cell-based assays such as the MTT, XTT, or LDH release assays would be appropriate to quantify the cytotoxic effects of the compound on various human cancer and non-cancer cell lines.

Diagram 6: General Workflow for In Vitro Cytotoxicity Assay

G A Culture selected human cell lines B Expose cells to a range of concentrations of the test compound A->B C Incubate for a specified duration (e.g., 24, 48, 72 hours) B->C D Perform cell viability/cytotoxicity assay (e.g., MTT, LDH) C->D E Determine IC50 values D->E

Caption: Cytotoxicity Assay Workflow.

Conclusion and Future Directions

This compound is a compound of significant interest due to its established role in the synthesis of the anthelmintic Triclabendazole and its potential, though largely unproven, as a bioactive molecule in its own right. The structural similarities to known anthelmintics and herbicides provide a strong rationale for further investigation into its biological activities.

Future research should focus on:

  • Quantitative Biological Evaluation: Conducting in vitro and in vivo studies to determine the specific anthelmintic, herbicidal, and anticancer activities of the compound, including the determination of IC50, EC50, and LD50 values.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to confirm or refute the hypothesized mechanisms.

  • Toxicological Assessment: Performing comprehensive toxicological studies to fully characterize its safety profile.

A deeper understanding of the biological activities of this synthetic intermediate could lead to the development of new therapeutic agents or agrochemicals, or at the very least, provide a more complete picture of the safety and efficacy of products in which it may be present as an impurity.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activities and mechanisms of action of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline have not been extensively elucidated in publicly available research. This guide presents a speculative overview based on the known functions of its structural components and related molecules. All proposed mechanisms and experimental designs require empirical validation.

Introduction

This compound is a multi-halogenated aniline derivative primarily known as a key intermediate in the synthesis of the anthelmintic drug Triclabendazole, which is effective against liver flukes.[1] It also serves as a precursor in the synthesis of novel agrochemicals, such as herbicides and pesticides.[1] The molecule's structure, featuring a nitroaniline core and a dichlorophenoxy substituent, suggests several potential, yet unconfirmed, biological activities and mechanisms of action. This document explores these speculative mechanisms based on toxicological and pharmacological principles associated with its constituent chemical moieties.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 118353-04-1[2]
Molecular Formula C₁₂H₇Cl₃N₂O₃[2]
Molecular Weight 333.55 g/mol [2]
Melting Point 149-150 °C[3]
Boiling Point 417.1 °C[1]
Density 1.588 g/cm³[1]
Solubility Soluble in organic solvents; limited solubility in water.[1]

Speculated Mechanisms of Action

The mechanism of action of this compound can be speculated by dissecting its structure into two key components: the nitroaniline moiety and the dichlorophenoxy moiety. Furthermore, its role as a precursor to Triclabendazole offers additional avenues for speculation.

Mechanism via the Nitroaniline Moiety: Oxidative Stress and Genotoxicity

Nitroaromatic compounds are known for their potential toxicity, which is often mediated through the reduction of the nitro group.[4][5] This process can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[6][7][8]

Speculated Pathway:

  • Enzymatic Reduction: Intracellular reductases, such as nitroreductases, may catalyze the one- or two-electron reduction of the nitro group on the aniline ring.[6][8]

  • Generation of Reactive Species: This reduction can produce a nitro radical anion. In the presence of molecular oxygen, this radical can be re-oxidized to the parent nitro compound, in a futile cycle that generates superoxide anions (O₂⁻).[6] Further reduction can lead to the formation of nitroso and hydroxylamine intermediates.

  • Oxidative Stress: The accumulation of superoxide anions and other reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress.[4]

  • Cellular Damage: ROS can indiscriminately damage cellular macromolecules. This includes lipid peroxidation of membranes, oxidation of proteins, and damage to nucleic acids.

  • Genotoxicity and Cytotoxicity: The reactive intermediates (hydroxylamine) can covalently bind to DNA, forming adducts that may be mutagenic and carcinogenic.[6][7] The culmination of cellular damage can trigger programmed cell death (apoptosis) or necrosis.

G Figure 1: Speculated Mechanism via Nitroaniline Moiety cluster_0 Cellular Environment Compound 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline Nitro_Reduction Nitro Group Reduction (Nitroreductases) Compound->Nitro_Reduction Reactive_Intermediates Reactive Intermediates (Nitro Radical Anion, Nitroso, Hydroxylamine) Nitro_Reduction->Reactive_Intermediates ROS_Generation ROS Generation (Superoxide Anion) Reactive_Intermediates->ROS_Generation Futile Cycling DNA_Damage DNA Damage / Adducts Reactive_Intermediates->DNA_Damage Covalent Binding Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Macromolecule_Damage Macromolecule Damage Oxidative_Stress->Macromolecule_Damage Lipid_Peroxidation Lipid Peroxidation Macromolecule_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Macromolecule_Damage->Protein_Oxidation Cell_Death Cytotoxicity / Apoptosis DNA_Damage->Cell_Death Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death

Caption: Speculated pathway of toxicity for the nitroaniline moiety.

Mechanism via the Dichlorophenoxy Moiety: Auxin-like Activity

The dichlorophenoxy group is structurally related to the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[9][10] In plants, 2,4-D acts as a synthetic auxin, a plant growth regulator.[9][11] At high concentrations, it causes uncontrolled and unsustainable growth, leading to plant death.[9][12]

Speculated Activity (primarily in plant systems): It is conceivable that this compound could exhibit herbicidal properties by mimicking auxin, thereby disrupting normal plant growth processes. This mechanism is likely specific to plant systems and may not be relevant to its effects on animal or microbial cells.

G Figure 2: Speculated Auxin-like Activity cluster_0 Plant Cell Compound 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline Auxin_Receptor Auxin Receptor Binding Compound->Auxin_Receptor Signal_Transduction Signal Transduction Cascade Auxin_Receptor->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Logical relationship for speculated herbicidal action.

Mechanism based on Triclabendazole: Anthelmintic Activity

As an intermediate in the synthesis of Triclabendazole, it is possible that this compound retains some structural features that could confer anthelmintic activity. Triclabendazole's mechanism of action involves absorption by the parasite's tegument, leading to disruption of the resting membrane potential, inhibition of motility, and interference with microtubule-dependent processes.[1][2][3]

Speculated Pathway (in susceptible parasites):

  • Uptake: The compound may be absorbed by the parasite.

  • Target Interaction: It could potentially interact with key parasite proteins, such as tubulin, thereby inhibiting microtubule polymerization.[3]

  • Disruption of Cellular Functions: Inhibition of microtubule formation would disrupt essential cellular processes like intracellular transport, cell division, and maintenance of cell structure.

  • Metabolic Interference: Alternatively, it might interfere with the parasite's energy metabolism, possibly by uncoupling oxidative phosphorylation or inhibiting key enzymes in glycolysis.[13]

  • Paralysis and Death: The disruption of these critical functions would lead to paralysis and eventual death of the parasite.

G Figure 3: Speculated Anthelmintic Mechanism cluster_0 Parasite Cell Compound 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline Uptake Parasite Uptake Compound->Uptake Tubulin_Binding Binding to β-tubulin Uptake->Tubulin_Binding Metabolic_Inhibition Inhibition of Energy Metabolism Uptake->Metabolic_Inhibition Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption Cellular_Dysfunction Disruption of Axonal Transport and Cell Division Microtubule_Disruption->Cellular_Dysfunction Paralysis_Death Paralysis and Death Cellular_Dysfunction->Paralysis_Death Metabolic_Inhibition->Paralysis_Death

Caption: Hypothetical anthelmintic mechanism of action.

Quantitative Data Presentation

Table 1: Example Cytotoxicity Data for Structurally Related Compounds

CompoundCell LineAssay TypeEndpointValue
4-Chloro-2-nitroanilineRat HepatocytesTrypan Blue Exclusion% Viability Loss (at 2 mM)~42%
2,4-Dichlorophenoxyacetic acidHuman LymphocytesMTT AssayIC₅₀150 µg/mL
TriclabendazoleFasciola hepatica (adult)Motility AssayEC₅₀0.01 µg/mL
Hypothetical Data for Target CompoundHepG2 (Human Liver)MTT AssayIC₅₀[Value] µM
Hypothetical Data for Target CompoundC. elegansLD₅₀[Value] µM

Note: The data presented for 4-Chloro-2-nitroaniline, 2,4-D, and Triclabendazole are sourced from various studies and are for comparative and illustrative purposes only. The hypothetical data fields indicate where experimentally determined values for the target compound would be placed.

Experimental Protocols

To investigate the speculated mechanisms of action, a tiered experimental approach is recommended. Below are detailed protocols for key in vitro assays.

General Experimental Workflow

A logical workflow would involve initial cytotoxicity screening, followed by more specific assays to probe for oxidative stress and genotoxicity if cytotoxicity is observed.

G Figure 4: General Experimental Workflow Start Select Cell Line (e.g., HepG2, Caco-2) Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, LDH Assay) Start->Cytotoxicity_Screening Is_Cytotoxic Is the Compound Cytotoxic? Cytotoxicity_Screening->Is_Cytotoxic ROS_Assay Oxidative Stress Assay (e.g., DCFDA Assay) Is_Cytotoxic->ROS_Assay Yes Not_Cytotoxic Low Priority for Further Toxicity Testing Is_Cytotoxic->Not_Cytotoxic No Genotoxicity_Assay Genotoxicity Assay (e.g., Comet Assay) ROS_Assay->Genotoxicity_Assay Mechanism_Elucidation Further Mechanistic Studies (e.g., Western Blot for Apoptosis Markers, Enzyme Inhibition Assays) Genotoxicity_Assay->Mechanism_Elucidation End Report Findings Mechanism_Elucidation->End Not_Cytotoxic->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the production of anthelmintic drugs such as Triclabendazole.[1][2] The synthesis primarily involves a nucleophilic aromatic substitution (SNAr) reaction. Two common synthetic routes starting from precursors related to 2,3-dichlorophenol are outlined below.

The target compound, this compound, is a multi-halogenated aniline derivative.[1] It serves as a critical building block in the synthesis of more complex heterocyclic systems, including benzimidazoles, which are of significant interest in medicinal chemistry.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary synthetic routes described in this document.

ParameterRoute 1: Via Acetamide IntermediateRoute 2: Direct Condensation
Starting Materials N-(4,5-dichloro-2-nitrophenyl)acetamide, 2,3-dichlorophenol, K₂CO₃, DMF4,5-dichloro-2-nitroaniline, 2,3-dichlorophenol, KOH (50% aq.), TBAB, Xylene
Scale (Example) 1.52 kg N-(4,5-dichloro-2-nitrophenyl)acetamide, 1 kg 2,3-dichlorophenol41.4 kg 4,5-dichloro-2-nitroaniline, 40 kg 50% aq. KOH
Reaction Temperature 90°C (Condensation), 50°C (Hydrolysis)125°C
Reaction Time 12 hours (Condensation), 4 hours (Hydrolysis)8 hours
Product Yield Not explicitly stated54 kg
Product Appearance Not explicitly statedBrown crystals

Experimental Protocols

Route 1: Synthesis via N-(4,5-dichloro-2-nitrophenyl)acetamide Intermediate

This method involves a two-step process: the condensation of an acetamide derivative with 2,3-dichlorophenol, followed by hydrolysis to yield the final product.[1][3]

Step 1: Condensation

  • Reaction Setup: In a suitable reaction vessel, combine N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) (1.5 L).[1]

  • Reaction Conditions: Heat the mixture to 90°C under vacuum.[1]

  • Duration: Maintain the reaction at this temperature for 12 hours.[1]

  • Work-up: After cooling, the intermediate, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide, is typically carried forward to the next step without extensive purification.

Step 2: Hydrolysis

  • Reaction Setup: To the intermediate from the previous step, add methanolic sodium hydroxide (prepared from 48% caustic lye).[1][3]

  • Reaction Conditions: Heat the mixture to 50°C.[1]

  • Duration: Stir the reaction for 4 hours to effect hydrolysis.[1]

  • Isolation: Upon completion, the mixture is cooled, and the product, this compound, is isolated. This may involve precipitation by adding water, followed by filtration and washing of the solid product.[3]

Route 2: Direct Condensation with Phase Transfer Catalyst

This streamlined, one-pot synthesis bypasses the acetamide intermediate by directly reacting 4,5-dichloro-2-nitroaniline with 2,3-dichlorophenol.[1]

  • Reaction Setup: In a reaction vessel, charge 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, 50% aqueous potassium hydroxide (KOH) (40 kg), and the phase transfer catalyst, tetrabutylammonium bromide (TBAB) (5 kg), in xylene (150 L).[1]

  • Reaction Conditions: Heat the reaction mixture to 125°C.[1]

  • Duration: Maintain the reaction at this temperature with stirring for 8 hours.[1]

  • Isolation: Cool the mixture to room temperature. The product will precipitate as brown crystals.[1]

  • Purification: Collect the crystals by filtration. Wash the solid product with chilled xylene and then with water to yield the purified this compound (54 kg).[1]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the two synthetic routes.

cluster_0 Route 1: Via Acetamide Intermediate A1 N-(4,5-dichloro-2-nitrophenyl)acetamide C1 Condensation (K2CO3, DMF, 90°C, 12h) A1->C1 B1 2,3-dichlorophenol B1->C1 D1 Intermediate Acetamide C1->D1 E1 Hydrolysis (Methanolic NaOH, 50°C, 4h) D1->E1 F1 This compound E1->F1

Caption: Workflow for the synthesis via an acetamide intermediate.

cluster_1 Route 2: Direct Condensation A2 4,5-dichloro-2-nitroaniline C2 Direct Condensation (KOH, TBAB, Xylene, 125°C, 8h) A2->C2 B2 2,3-dichlorophenol B2->C2 D2 Precipitation & Isolation C2->D2 E2 This compound D2->E2

Caption: Workflow for the direct condensation synthesis route.

References

Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the production of various anthelmintic drugs, such as Triclabendazole.[1][2] The protocols outlined below are intended for use by trained researchers and scientists in a laboratory setting.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 118353-04-1
Molecular Formula C₁₂H₇Cl₃N₂O₃
Molecular Weight 333.55 g/mol [1][3][4]
Appearance Brown crystals[1]
Melting Point 149-150 °C[4]
Boiling Point 417.1 °C[1][4]
Density 1.588 g/cm³[1][4]
Solubility Soluble in organic solvents; limited solubility in water.[1]

Experimental Protocols

Two primary synthetic routes for this compound are described below.

Method 1: Direct Condensation with Phase Transfer Catalyst

This streamlined, one-step method bypasses the need for an acetamide intermediate.[1]

Reaction Scheme:

reactant1 4,5-Dichloro-2-nitroaniline reagents KOH, TBAB Xylene, 125 °C reactant1->reagents reactant2 2,3-Dichlorophenol reactant2->reagents product This compound reagents->product

Caption: Direct synthesis of the target compound.

Materials:

ReagentQuantity
4,5-Dichloro-2-nitroaniline41.4 kg
2,3-DichlorophenolMolar equivalent to 4,5-dichloro-2-nitroaniline
Potassium Hydroxide (KOH), 50% aqueous solution40 kg
Tetrabutylammonium Bromide (TBAB)5 kg
Xylene150 L

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, potassium hydroxide (40 kg of 50% aqueous solution), and tetrabutylammonium bromide (5 kg) in xylene (150 L).[1]

  • Heating: Heat the reaction mixture to 125 °C and maintain this temperature for 8 hours.[1]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as brown crystals.[1]

  • Purification: Filter the precipitated solid and wash it with chilled xylene and then with water to yield the final product.[1]

Quantitative Data:

Starting MaterialProductYield
4,5-Dichloro-2-nitroaniline (41.4 kg)This compound54 kg
Method 2: Two-Step Synthesis via Acetamide Intermediate

This method involves the formation of an acetamide intermediate, followed by hydrolysis to yield the desired product.[1]

Experimental Workflow:

start N-(4,5-dichloro-2-nitrophenyl)acetamide + 2,3-Dichlorophenol step1 Condensation (K₂CO₃, DMF, 90°C) start->step1 intermediate 4-Chloro-5-(2,3-dichlorophenoxy)- 2-nitrophenyl acetamide step1->intermediate step2 Hydrolysis (Methanolic NaOH, 50°C) intermediate->step2 product 4-Chloro-5-(2,3-dichlorophenoxy)- 2-nitroaniline step2->product

Caption: Two-step synthesis workflow.

Step 1: Condensation

Materials:

ReagentQuantity
N-(4,5-dichloro-2-nitrophenyl)acetamide1.52 kg
2,3-Dichlorophenol1 kg
Potassium Carbonate (K₂CO₃)Molar excess
Dimethylformamide (DMF)1.5 L

Procedure:

  • Reaction Setup: Combine N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate in dimethylformamide (1.5 L).[1]

  • Heating: Heat the mixture at 90 °C under vacuum for 12 hours.[1]

Step 2: Hydrolysis

Materials:

ReagentQuantity
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamideProduct from Step 1
Methanolic Sodium Hydroxide (48% caustic lye in methanol)Sufficient amount for hydrolysis

Procedure:

  • Reaction Setup: The intermediate from the previous step, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide, is treated with methanolic sodium hydroxide.[1]

  • Heating: The mixture is heated at 50 °C for 4 hours to yield the final product, this compound.[1]

Further Reactions

The synthesized this compound can undergo further chemical transformations, including:

  • Reduction: The nitro group can be reduced to an amino group, forming 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine, a precursor for benzimidazole synthesis.[1][2]

  • Oxidation: The nitro group can be further oxidized.[1]

  • Substitution: The chloro and phenoxy groups can participate in nucleophilic substitution reactions.[1]

Signaling Pathway in Drug Synthesis:

start 4-Chloro-5-(2,3-dichlorophenoxy)- 2-nitroaniline reduction Reduction (e.g., Raney Nickel) start->reduction diamine 4-chloro-5-(2,3-dichlorophenoxy) benzene-1,2-diamine reduction->diamine cyclization Cyclization (e.g., Carbon Disulfide) diamine->cyclization thione 6-chloro-5-(2,3-dichlorophenoxy)- 1H-benzimidazole-2-thiol cyclization->thione methylation Methylation (e.g., Dimethyl Sulfate) thione->methylation triclabendazole Triclabendazole methylation->triclabendazole

Caption: Synthetic pathway to Triclabendazole.

References

Application Notes and Protocols: 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline as a Key Intermediate in the Synthesis of Triclabendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is a critical intermediate in the synthesis of Triclabendazole, a potent anthelmintic agent effective against liver flukes (Fasciola hepatica).[1] The structural integrity and purity of this intermediate are paramount for the successful and efficient production of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to Triclabendazole, along with physicochemical data and analytical methods for characterization.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 118353-04-1[1][2]
Molecular Formula C₁₂H₇Cl₃N₂O₃[1][2]
Molecular Weight 333.55 g/mol [1][2]
Appearance Brown crystals[1]
Melting Point 145-150 °C[3][4]
Boiling Point 417.1 °C[1]
Density 1.588 g/cm³[1]
Flash Point 206.1 °C[1]
Solubility Soluble in organic solvents; limited solubility in water.[1]

Synthesis of this compound

Two primary synthetic routes for the preparation of this key intermediate are outlined below.

Method 1: Two-Step Synthesis from N-(4,5-dichloro-2-nitrophenyl)acetamide

This method involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by hydrolysis.

Experimental Protocol:

Step 1: Condensation

  • In a suitable reaction vessel, combine N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) (1.5 L).[1]

  • Heat the mixture to 90°C under vacuum and maintain for 12 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis

  • To the resulting intermediate from Step 1, add methanolic sodium hydroxide (48% caustic lye).[1]

  • Heat the mixture to 50°C for 4 hours to facilitate hydrolysis.[1]

  • Isolate the product, this compound, by precipitation and filtration.

  • Wash the precipitate with water and then with methanol to remove impurities.[1]

Method 2: One-Pot Synthesis from 4,5-Dichloro-2-nitroaniline

This streamlined approach involves the direct coupling of 4,5-dichloro-2-nitroaniline with 2,3-dichlorophenol.

Experimental Protocol:

  • To a reaction vessel, add 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, 50% aqueous potassium hydroxide (KOH) (40 kg), and tetrabutylammonium bromide (TBAB) (5 kg) in xylene (150 L).[1]

  • Heat the mixture to 125°C and maintain for 8 hours.[1]

  • Cool the mixture to room temperature, allowing the product to precipitate as brown crystals.[1]

  • Filter the precipitate and wash with chilled xylene and water.[1]

  • Drying of the solid yields 54 kg of this compound (Yield: 81%).[1][3][4]

Synthesis of Triclabendazole from this compound

The conversion of the nitroaniline intermediate to Triclabendazole involves a reduction followed by cyclization and methylation.

Experimental Protocol:

Step 1: Reduction of the Nitro Group

  • In a reaction vessel, suspend this compound (e.g., 50 g, 0.15 mol) and triethylamine (e.g., 60.6 g, 0.60 mol) in dichloromethane (300 ml).[5]

  • Under a nitrogen atmosphere, cool the mixture to 0-10°C.[5]

  • Slowly add a solution of trichlorosilane (e.g., 80.5 g, 0.60 mol) in dichloromethane (100 ml), maintaining the temperature below 10°C.[5]

  • Allow the reaction to proceed at 15-20°C for 12 hours.[5]

  • Quench the reaction with a saturated sodium bicarbonate solution, adjusting the pH to 8-9, and stir for 30 minutes.[5]

  • Separate the organic layer, which contains the reduced intermediate, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.

Step 2: Cyclization to form the Benzimidazole Ring

  • To the dichloromethane solution of the diamine, add ethanol (500 ml) and distill to replace the solvent.[5]

  • In a separate flask, dissolve potassium hydroxide (e.g., 9.8 g) in ethanol.

  • Add the ethanolic solution of the diamine to the potassium hydroxide solution, followed by the dropwise addition of carbon disulfide.

  • Reflux the mixture to facilitate the ring-closing reaction, forming 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzo[d]imidazole-2-thiol.

Step 3: Methylation to Triclabendazole

  • To the benzimidazole-2-thiol intermediate, add a methylating agent such as dimethyl carbonate under DBU catalysis.[5]

  • The reaction yields Triclabendazole.

  • The final product can be purified by recrystallization.

Quantitative Data Summary

Reaction StepStarting Material(s)Key ReagentsProductYield (%)Purity (%)
Intermediate Synthesis (Method 2) 4,5-Dichloro-2-nitroaniline, 2,3-dichlorophenolKOH, TBAB, XyleneThis compound81>98
Reduction This compoundTrichlorosilane, Triethylamine4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamineNot explicitly statedNot explicitly stated
Cyclization & Methylation (overall) 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamineCarbon disulfide, KOH, Dimethyl carbonate, DBUTriclabendazole55-60 (overall from intermediate)Meets European Pharmacopoeia Standards

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the quantitative analysis of this compound.

  • Column: C18

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons would appear in the range of 6.5-8.0 ppm. The amine protons would likely be a broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate between 110-160 ppm.

Visualizations

Synthesis_of_Intermediate_Method_2 4,5-Dichloro-2-nitroaniline 4,5-Dichloro-2-nitroaniline Reaction_Vessel Xylene, KOH, TBAB 125°C, 8h 4,5-Dichloro-2-nitroaniline->Reaction_Vessel 2,3-Dichlorophenol 2,3-Dichlorophenol 2,3-Dichlorophenol->Reaction_Vessel Intermediate 4-Chloro-5-(2,3-dichlorophenoxy)- 2-nitroaniline Reaction_Vessel->Intermediate

Caption: One-Pot Synthesis of the Key Intermediate.

Triclabendazole_Synthesis_Pathway A 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline B Reduction (Trichlorosilane) A->B C 4-Chloro-5-(2,3-dichlorophenoxy) benzene-1,2-diamine B->C D Cyclization (Carbon Disulfide, KOH) C->D E 6-Chloro-5-(2,3-dichlorophenoxy) -1H-benzo[d]imidazole-2-thiol D->E F Methylation (Dimethyl Carbonate, DBU) E->F G Triclabendazole F->G Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_conversion Conversion to Triclabendazole Reactants Combine Starting Materials and Reagents Reaction Heat under specified conditions Reactants->Reaction Isolation Precipitation and Filtration Reaction->Isolation Purification_I Wash with Solvents Isolation->Purification_I Reduction Reduce Nitro Group Purification_I->Reduction Cyclization Form Benzimidazole Ring Reduction->Cyclization Methylation Add Methyl Group Cyclization->Methylation Purification_T Recrystallize Final Product Methylation->Purification_T

References

Application Notes and Protocols: Reduction of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline to its Diamine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline to its corresponding diamine, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine. This diamine is a critical intermediate in the synthesis of various pharmacologically active molecules, most notably the anthelmintic drug Triclabendazole.[1][2] The protocols described herein cover several common reduction methods, including catalytic hydrogenation with Raney® Nickel, and reductions using iron powder or stannous chloride. Comparative data on reaction conditions and yields are presented to aid in method selection and optimization.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to primary aromatic amines that are versatile building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes. The target molecule, this compound, presents a specific challenge due to the presence of multiple halogen substituents, which can be susceptible to hydrodehalogenation under certain reductive conditions. Therefore, the choice of a selective and efficient reduction method is crucial. This document outlines reliable methods for this conversion, focusing on protocols that offer high yield and selectivity.

Comparative Data of Reduction Methods

The following table summarizes various reported methods for the reduction of aromatic nitro compounds, providing a comparative overview of reaction conditions and outcomes. This data is intended to guide the researcher in selecting the most appropriate method based on available equipment, desired scale, and sensitivity of the substrate.

MethodReagents/CatalystSolvent(s)Temperature (°C)Time (h)Yield (%)Notes
Catalytic Hydrogenation Raney® Nickel, H₂Methanol10012HighA common industrial method for this specific transformation. Requires specialized high-pressure hydrogenation equipment.[2]
Metal/Acid Reduction Iron (Fe) powder, NH₄ClEthanol/Water70-1001-364-98A classic, cost-effective, and robust method with high functional group tolerance.[3][4] Can generate significant iron sludge waste.
Metal Salt Reduction Stannous Chloride (SnCl₂)Ethanol302Good-HighA mild and effective method, often used when catalytic hydrogenation is not suitable due to sensitive functional groups.[3][5]
Silane Reduction Trichlorosilane (HSiCl₃)Dichloromethane0-2012GoodAn alternative method that can be performed under milder conditions. Requires careful handling of the reactive silane reagent.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted from procedures used in the synthesis of Triclabendazole intermediates.[2]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol

  • High-purity hydrogen gas (H₂)

  • High-purity nitrogen gas (N₂)

  • Celite® or another filter aid

Equipment:

  • High-pressure autoclave or Parr hydrogenator equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature controller.

  • Filtration apparatus suitable for pyrophoric catalysts.

Procedure:

  • Catalyst Preparation: Under an inert nitrogen atmosphere, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst several times with methanol to remove residual water.

  • Reactor Charging: To the pressure reactor, add this compound and methanol. Then, carefully add the prepared Raney® Nickel catalyst under a stream of nitrogen.

  • Hydrogenation: Seal the reactor and purge the system several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 12 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The catalyst is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This is a general and robust method for the reduction of aromatic nitro compounds.[3][4]

Materials:

  • This compound

  • Iron powder (<10 μm)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Heating mantle.

  • Filtration apparatus.

  • Separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add iron powder and ammonium chloride to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrates and wash with a saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine by column chromatography on silica gel or by recrystallization.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

This method is particularly useful for substrates with functional groups that are sensitive to catalytic hydrogenation.[3][5]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

Equipment:

  • Round-bottom flask with a magnetic stirrer.

  • Rotary evaporator.

  • Separatory funnel.

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

  • Addition of Reagent: Add stannous chloride dihydrate to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30 °C) for approximately 2 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acidic tin salts. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the reduction of this compound and the logical relationship between the starting material, the reduction process, and the final product, which is a key intermediate for Triclabendazole.

G start Start: this compound dissolve Dissolve in Solvent (e.g., Methanol, Ethanol) start->dissolve add_reagent Add Reducing Agent/ Catalyst (e.g., Raney Ni, Fe, SnCl2) dissolve->add_reagent reaction Perform Reduction (Heating/Hydrogenation) add_reagent->reaction workup Reaction Work-up (Filtration, Quenching) reaction->workup extraction Extraction & Washing workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Product: 4-chloro-5-(2,3-dichlorophenoxy) benzene-1,2-diamine purification->product

Caption: General experimental workflow for the reduction of the nitroaniline.

G SM 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline Reduction Reduction of Nitro Group SM->Reduction Input Intermediate 4-chloro-5-(2,3-dichlorophenoxy) benzene-1,2-diamine Reduction->Intermediate Output Cyclization Further Synthetic Steps (e.g., Cyclization) Intermediate->Cyclization Key Intermediate API Active Pharmaceutical Ingredient (e.g., Triclabendazole) Cyclization->API Final Product

Caption: Role of the reduction in the synthesis of APIs like Triclabendazole.

Product Characterization

The final product, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine, should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₁₂H₉Cl₃N₂O[7]

  • Molecular Weight: 303.57 g/mol [7]

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The appearance of broad singlets for the two amino (-NH₂) groups would be a key indicator of successful reduction.

    • ¹³C NMR: The carbon NMR will show the corresponding signals for the aromatic carbons.

    • IR Spectroscopy: The disappearance of the characteristic nitro group stretches (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (typically in the region of 3300-3500 cm⁻¹) would confirm the conversion.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety Precautions

  • Catalytic Hydrogenation: Raney® Nickel is pyrophoric and must be handled under an inert atmosphere. High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the iron and tin reductions, according to institutional and local environmental regulations.

Conclusion

The reduction of this compound to 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine is a critical step in the synthesis of important pharmaceutical compounds. The choice of reduction methodology depends on factors such as scale, available equipment, and the need to preserve other functional groups. Catalytic hydrogenation using Raney® Nickel is a highly effective method for large-scale production, while reductions with iron or stannous chloride offer accessible and robust alternatives for laboratory-scale synthesis. The protocols and data provided in these notes are intended to serve as a comprehensive guide for researchers in the successful execution of this important chemical transformation.

References

Application Notes and Protocols for the Purification of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is a key intermediate in the synthesis of various compounds of pharmaceutical interest.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient and for ensuring the final product meets stringent regulatory standards. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, based on its known physicochemical properties and established methods for analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of an effective recrystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 118353-04-1[1][2][3]
Molecular Formula C₁₂H₇Cl₃N₂O₃[3]
Molecular Weight 333.55 g/mol [2]
Appearance Brown or yellow to orange solid[1][4]
Melting Point 149-150 °C[2]
Solubility Soluble in organic solvents; limited solubility in water.[1] Benzene and ethanol have been noted as solvents for melting point determination.[2]

Recrystallization Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. Based on the general solubility information for this compound and data from similar chlorinated nitroanilines, several solvents and solvent systems can be considered. Ethanol, methanol, and mixtures of ethanol/water or acetone/hexane are common choices for the recrystallization of nitroaniline derivatives.[5][6]

Table 2: Potential Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethanol Often a good solvent for nitroanilines, providing a significant solubility differential with temperature.[6]
Methanol Used as a wash solvent in synthesis, indicating low solubility at room temperature, which is a desirable characteristic for a recrystallization solvent.[1]
Ethanol/Water The addition of water as an anti-solvent can effectively reduce the solubility of the compound at lower temperatures, promoting crystallization.
Toluene A potential solvent for nitroaromatic compounds.[6]
Acetone/Hexane A common solvent/anti-solvent pair that can be effective for a wide range of organic compounds.[5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The specific solvent and volumes may require optimization based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate while stirring. It is advisable to use a condenser to prevent solvent loss.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a significant excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated filtration setup to remove the charcoal and any other solid impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

  • Analysis:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (149-150 °C) is an indicator of high purity.

    • Further analysis by techniques such as HPLC or NMR can be performed to confirm the purity.

Visual Representations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_compound Crude Compound add_solvent Add Minimal Hot Solvent crude_compound->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration slow_cooling Slow Cooling to RT hot_filtration->slow_cooling ice_bath Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystalline Product drying->pure_crystals Yields

Caption: Workflow for the recrystallization of this compound.

logical_relationship cluster_input Inputs cluster_process Process Steps cluster_output Outputs crude Crude this compound dissolution 1. Dissolution in Hot Solvent crude->dissolution solvent Recrystallization Solvent solvent->dissolution filtration 2. Removal of Impurities dissolution->filtration crystallization 3. Crystal Formation (Cooling) filtration->crystallization isolation 4. Isolation of Crystals crystallization->isolation pure_product Purified Product isolation->pure_product impurities Impurities in Filtrate isolation->impurities

Caption: Logical relationship of the purification process.

References

Application Notes and Protocols for the Characterization of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline , a key intermediate in the synthesis of pharmaceuticals, such as the anthelmintic drug Triclabendazole, and a compound of interest in agrochemical research.[1] The following protocols and data are intended to guide researchers in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its analysis and formulation.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 118353-04-1[1][2][3]
Molecular Formula C₁₂H₇Cl₃N₂O₃[1][2]
Molecular Weight 333.55 g/mol [1][2]
Melting Point 149-150 °C[3]
Boiling Point 417.1 °C at 760 mmHg[1][3]
Density 1.588 g/cm³[1][3]
Solubility Soluble in organic solvents; limited solubility in water.[1]

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Characterization_Workflow Figure 1: Analytical Workflow for Characterization cluster_Synthesis Synthesis & Purification cluster_Spectroscopic Spectroscopic Identification cluster_Chromatographic Purity & Quantitative Analysis cluster_Structural Structural Elucidation Synthesis Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)- 2-nitroaniline Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structural Confirmation IR Infrared (IR) Spectroscopy Purification->IR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Detailed Structure MS Mass Spectrometry (MS) Purification->MS Molecular Weight and Fragmentation HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Purity Assessment GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GC_MS Impurity Profiling X_Ray Single-Crystal X-ray Diffraction Purification->X_Ray Absolute Structure (if crystalline)

Caption: Analytical Workflow for Characterization

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present. Nitroaromatic compounds typically exhibit strong absorption in the UV region.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) to an approximate concentration of 10 µg/mL.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Scan the sample from 200 to 400 nm against a solvent blank.

  • Data Analysis: Record the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε), if the concentration is accurately known. For nitroaromatics, a UV detection wavelength of 254 nm is often optimal for chromatographic analysis.[3]

ParameterExpected Value
λmax Expected in the range of 230-280 nm and a weaker band at longer wavelengths due to the nitro group.
Solvent Ethanol or Acetonitrile
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate and evaporating the solvent.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Functional GroupCharacteristic Absorption Bands (cm⁻¹)Reference
N-H Stretch (amine) 3400-3300 (two bands for primary amine)
C-H Stretch (aromatic) 3100-3000
C=C Stretch (aromatic) 1600-1450
N-O Stretch (nitro group) 1570-1500 (asymmetric) and 1370-1320 (symmetric)[1]
C-O-C Stretch (aryl ether) 1270-1230[1]
C-Cl Stretch 850-550
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of the molecule by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Measurement: Acquire the ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts (δ), integration, and coupling patterns (multiplicity) of the signals.

¹³C NMR Protocol:

  • Sample Preparation: Dissolve approximately 20-50 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 100 MHz or higher frequency NMR spectrometer.

  • Measurement: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Analyze the chemical shifts (δ) of the carbon signals.

NucleusSolventChemical Shift (δ, ppm) and MultiplicityReference
¹H NMR DMSO-d₆δ 8.21 (s, 1H, aromatic H-3), δ 7.45–7.55 (m, aromatic protons)[1]
¹³C NMR CDCl₃δ 149.27, 147.49, 129.94, 120.66, 113.15, 109.03[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., silylation) may be necessary to improve volatility.[3]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions. The isotopic pattern of the molecular ion will be characteristic due to the presence of three chlorine atoms.

Ionm/z (Expected)Description
[M]⁺ 332/334/336/338Molecular ion with a characteristic isotopic pattern for three chlorine atoms.
Fragment Ions VariesExpected fragments would arise from the loss of the nitro group (-NO₂), cleavage of the ether bond, and loss of chlorine atoms.

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid like 0.1% trifluoroacetic acid for better peak shape).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection: UV detection at 254 nm.[3]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Determine the retention time (Rt) for the main peak and calculate the purity based on the peak area percentage. For quantification, a calibration curve should be prepared using standards of known concentrations.

Structural Elucidation

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Single-Crystal X-ray Diffraction

This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software.

This comprehensive set of analytical techniques will enable a thorough characterization of this compound, which is vital for its application in research and development.

References

Application Note: NMR Analysis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public spectroscopic data, this note presents a comprehensive methodology for acquiring and processing ¹H and ¹³C NMR spectra, alongside a predicted data set based on established chemical shift principles. This guide is intended to assist researchers in the structural verification and purity assessment of this compound.

Introduction

This compound serves as a crucial building block in organic synthesis, particularly in the preparation of anthelmintic agents. Its versatile nature also makes it a valuable compound in research laboratories and the specialty chemical industry.[1] Accurate structural elucidation and purity determination are paramount for its application in drug development and other chemical processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for obtaining detailed structural information about molecules in solution. This application note outlines the experimental procedures for conducting ¹H and ¹³C NMR analysis of the title compound and provides an expected spectral data summary.

Materials and Methods

Materials
  • This compound (CAS No: 118353-04-1)[2][3]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation
  • NMR Spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent) equipped with a 5 mm broadband probe.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: At least 2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

    • Integrate all signals.

    • Analyze the multiplicities and coupling constants.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set to approximately 250 ppm, centered around 120 ppm.

    • Acquisition Time: At least 1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the deuterated solvent peak.

Predicted NMR Data

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.1s-1HH-3
~7.8br s-2HNH₂
~7.5dd~8.0, 1.51HH-4'
~7.4t~8.01HH-5'
~7.2dd~8.0, 1.51HH-6'
~6.8s-1HH-6
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~152.0C-5
~148.0C-1'
~145.0C-2
~133.0C-3'
~130.0C-1
~128.0C-5'
~125.0C-4
~124.0C-2'
~122.0C-6'
~120.0C-4'
~118.0C-6
~115.0C-3

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument shim Shimming instrument->shim setup Setup Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Peak Picking calibrate->integrate assign Structural Assignment integrate->assign

Caption: NMR analysis workflow from sample preparation to structural assignment.

Discussion

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at the 3-position is anticipated to appear as a singlet downfield due to the deshielding effects of the adjacent nitro group and the chlorine atom. The protons of the dichlorophenoxy group should present as a set of coupled multiplets. The two amine protons are expected to be a broad singlet.

In the ¹³C NMR spectrum, all twelve carbon atoms of the molecule should be distinguishable. The carbons attached to electronegative atoms (oxygen, nitrogen, and chlorine) will resonate at lower fields (higher ppm values).

Conclusion

This application note provides a comprehensive guide for the NMR analysis of this compound. The detailed experimental protocols and predicted spectral data serve as a valuable resource for researchers involved in the synthesis and quality control of this important chemical intermediate. The provided workflow ensures a systematic approach to obtaining high-quality NMR data for accurate structural verification.

References

Application Notes and Protocols for FT-IR Analysis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for obtaining and interpreting the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline. This compound is a multi-halogenated aniline derivative relevant in advanced chemical research, particularly as a synthetic intermediate for novel agrochemicals and pharmaceuticals.[1] FT-IR spectroscopy is a crucial analytical technique for the identification and quality control of such complex organic molecules by providing a unique molecular fingerprint based on the vibrational frequencies of its functional groups.[2][3][4]

Chemical Structure and Properties

  • IUPAC Name: this compound[1][5]

  • CAS Number: 118353-04-1[1][5]

  • Molecular Formula: C₁₂H₇Cl₃N₂O₃[1][5]

  • Molecular Weight: 333.55 g/mol [1][5]

  • Chemical Structure:

    alt text

    (Image Source: PubChem CID 14349265)[5]

Predicted FT-IR Spectral Data

While a publicly available experimental FT-IR spectrum for this specific molecule is not readily accessible, a predicted spectrum can be inferred based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected major absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3450 - 3300Medium-StrongN-H stretching (primary amine)
3100 - 3000Medium-WeakC-H stretching (aromatic)
1620 - 1580StrongN-H bending (primary amine)
1570 - 1490StrongC=C stretching (aromatic ring)
1550 - 1475StrongN-O asymmetric stretching (nitro group)
1350 - 1280StrongN-O symmetric stretching (nitro group)
1280 - 1180StrongC-O-C stretching (aryl ether)
1100 - 1000StrongC-Cl stretching (aryl chloride)
900 - 675Medium-StrongC-H out-of-plane bending (aromatic)

Experimental Protocols

The following are detailed protocols for acquiring the FT-IR spectrum of solid this compound. The choice of method may depend on the sample amount, its physical form, and the available instrumentation.

3.1. Attenuated Total Reflectance (ATR) Method

This is often the simplest and fastest method for solid samples.[6]

  • Instrumentation: FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Protocol:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Acquire a background spectrum of the empty, clean ATR crystal.[7]

    • Place a small amount (a few milligrams) of the powdered this compound sample directly onto the ATR crystal.[7]

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[6]

    • Collect the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

    • After the measurement, clean the ATR crystal thoroughly.

3.2. Potassium Bromide (KBr) Pellet Method

This is a traditional method for obtaining high-quality transmission spectra of solid samples.[6]

  • Materials: this compound, FT-IR grade potassium bromide (KBr) powder (dried), agate mortar and pestle, pellet press.

  • Protocol:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.[6] The sample concentration in KBr should be around 1-2%.

    • Gently mix the sample and KBr in an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[8] This reduces particle size to minimize scattering of the infrared radiation.[9]

    • Transfer the powdered mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[6]

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Collect the sample spectrum.

3.3. Thin Solid Film Method

This method is suitable when the compound is soluble in a volatile solvent.[10]

  • Materials: this compound, a volatile solvent in which the sample is soluble (e.g., methylene chloride or acetone), infrared-transparent salt plates (e.g., NaCl or KBr).

  • Protocol:

    • Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and clean with a dry solvent.

    • Dissolve a small amount (approx. 5-10 mg) of the sample in a few drops of a volatile solvent in a small vial.[8][10]

    • Using a pipette, apply one or two drops of the solution to the surface of a salt plate.[10]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[10]

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Collect the sample spectrum.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for analyzing the obtained FT-IR spectrum.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample Solid Sample Prep_Method Choose Method: - ATR - KBr Pellet - Thin Film Sample->Prep_Method Background Acquire Background Spectrum Prep_Method->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Process Spectrum (e.g., Baseline Correction) Sample_Scan->Process Peak_Picking Identify Peak Wavenumbers Process->Peak_Picking Functional_Group Assign Peaks to Functional Groups Peak_Picking->Functional_Group Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Functional_Group->Fingerprint Structure_Confirm Confirm Molecular Structure Fingerprint->Structure_Confirm Report Generate Report Structure_Confirm->Report

FT-IR Experimental and Analysis Workflow

Safety Precautions

  • Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • When grinding the sample with KBr, avoid inhaling the fine powder.

  • Handle salt plates with care as they are fragile and can be damaged by moisture.[8] Always wear gloves to prevent contamination from skin oils.

  • Consult the Safety Data Sheet (SDS) for the compound and any solvents used for specific handling and disposal instructions.

References

Application Note: Mass Spectrometry of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the analytical method for the characterization of "4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline" (CAS No. 118353-04-1) using mass spectrometry.[1] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A comprehensive understanding of its mass spectrometric behavior is crucial for impurity profiling, reaction monitoring, and quality control. This document provides a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and a proposed fragmentation pathway based on electron ionization (EI).

Introduction

This compound is a complex chlorinated aromatic compound with a molecular formula of C₁₂H₇Cl₃N₂O₃ and a molecular weight of 333.55 g/mol .[1][2] Its structure, featuring a nitroaniline moiety linked to a dichlorophenoxy group via an ether bond, presents a unique fragmentation pattern under mass spectrometric analysis. Electron ionization (EI) at 70 eV is a standard technique for the analysis of such compounds, providing characteristic fragments that aid in structural elucidation.[1]

Predicted Mass Spectrometry Data

Based on the principles of mass spectrometry and the known fragmentation patterns of aromatic ethers, nitro compounds, and chlorinated molecules, a plausible mass spectrum for this compound under electron ionization is presented below. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

m/z (Proposed) Proposed Ion/Fragment Proposed Neutral Loss Predicted Relative Abundance (%)
332/334/336[M]⁺ (Molecular Ion)-40
286/288/290[M - NO₂]⁺NO₂60
251/253[M - NO₂ - Cl]⁺NO₂, Cl30
205/207[C₆H₂Cl₂O]⁺C₆H₃ClN₂O₂100 (Base Peak)
170[C₆H₃ClN₂O₂]⁺C₆H₂Cl₂O70
161/163[C₆H₂Cl₂O - CO]⁺CO25
145[C₆H₂Cl₂]⁺CO, H15
126[C₅H₂Cl]⁺CO, H, Cl20
75[C₅H₃O]⁺C₇H₂Cl₃N₂O₂35

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions to achieve a final concentration of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl methylpolysiloxane phase (or equivalent).

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 300 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-400

  • Solvent Delay: 5 minutes

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The primary fragmentation events are predicted to involve the cleavage of the ether bond and the loss of the nitro group.

Fragmentation_Pathway M [M]⁺˙ m/z 332/334/336 F1 [M - NO₂]⁺ m/z 286/288/290 M->F1 - NO₂ F2 [C₆H₂Cl₂O]⁺ m/z 205/207 M->F2 - C₆H₃ClN₂O₂˙ F3 [C₆H₃ClN₂O₂]⁺ m/z 170 M->F3 - C₆H₂Cl₂O˙ F4 [M - NO₂ - Cl]⁺ m/z 251/253 F1->F4 - Cl F5 [C₆H₂Cl₂]⁺˙ m/z 145 F2->F5 - CO, -H

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

Caption: Workflow for the GC-MS analysis of the target compound.

Conclusion

The provided protocol and predicted fragmentation data offer a robust starting point for the mass spectrometric analysis of this compound. The characteristic fragments, particularly the base peak at m/z 205/207 corresponding to the dichlorophenoxy cation, and the significant fragment from the loss of the nitro group, provide strong evidence for the compound's structure. This information is invaluable for its identification and quantification in complex matrices, supporting its role in pharmaceutical and agrochemical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline. This key intermediate is crucial in the production of the anthelmintic drug Triclabendazole.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways for the preparation of this compound:

  • Route 1: Two-Step Synthesis via Acetamide Intermediate. This method involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by hydrolysis of the resulting acetamide to yield the final product.[1]

  • Route 2: One-Step Direct Synthesis. This more streamlined approach involves the direct condensation of 4,5-dichloro-2-nitroaniline with 2,3-dichlorophenol in the presence of a phase transfer catalyst.[1]

Q2: What is the role of the phase transfer catalyst in the direct synthesis route?

In the direct synthesis (Route 2), a phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is employed to facilitate the reaction between the aqueous potassium hydroxide and the organic-soluble reactants. The PTC helps to transfer the hydroxide ion into the organic phase, where it deprotonates the 2,3-dichlorophenol, enabling its nucleophilic attack on the 4,5-dichloro-2-nitroaniline. This enhances the reaction rate and yield.

Q3: What are the typical reaction conditions for each synthesis route?

The reaction conditions can be optimized for yield and purity. Below is a summary of typical conditions reported in the literature:

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Step Direct Synthesis
Starting Materials N-(4,5-dichloro-2-nitrophenyl)acetamide, 2,3-dichlorophenol4,5-dichloro-2-nitroaniline, 2,3-dichlorophenol
Base Potassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH), 50% aqueous solution
Solvent Dimethylformamide (DMF)Xylene
Catalyst -Tetrabutylammonium bromide (TBAB)
Temperature Condensation: 90°C; Hydrolysis: 50°C125°C
Reaction Time Condensation: 12 hours; Hydrolysis: 4 hours8 hours

Q4: What are the common impurities that can arise during the synthesis?

Potential impurities can include:

  • Unreacted starting materials (4,5-dichloro-2-nitroaniline or N-(4,5-dichloro-2-nitrophenyl)acetamide and 2,3-dichlorophenol).

  • In Route 1, the intermediate 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide if hydrolysis is incomplete.

  • Side-products from undesired nucleophilic substitution at other positions on the aromatic ring, although the reaction is generally regioselective due to the activating effect of the nitro group.

Q5: How can the final product be purified?

The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by filtration and washing with appropriate solvents like chilled xylene and water.[1] For higher purity, recrystallization from a suitable solvent or column chromatography on silica gel can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or No Product Yield Impure Reactants: Purity of starting materials is critical.Ensure the purity of 4,5-dichloro-2-nitroaniline (or its acetamide) and 2,3-dichlorophenol using appropriate analytical techniques (e.g., NMR, GC-MS).
Ineffective Base: The base may not be strong enough or may be of poor quality.For Route 2, ensure a 50% aqueous solution of KOH is used. For Route 1, ensure the K₂CO₃ is anhydrous.
Inactive Catalyst (Route 2): The phase transfer catalyst may be degraded.Use a fresh, high-purity batch of TBAB.
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.Ensure the reaction mixture reaches and is maintained at the specified temperature (90°C for condensation in Route 1, 125°C for Route 2).
Poor Mixing: In the two-phase system of Route 2, inefficient stirring can limit the effectiveness of the phase transfer catalyst.Use vigorous mechanical stirring to ensure good mixing of the aqueous and organic phases.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.
Deactivation of Reactants or Catalyst: Prolonged exposure to high temperatures can sometimes lead to decomposition.While maintaining the target temperature, avoid unnecessarily long reaction times.
Formation of Significant Side Products Incorrect Reaction Temperature: Temperatures that are too high can promote side reactions.Maintain strict temperature control throughout the reaction.
Presence of Water (in anhydrous reactions): Moisture can interfere with the reaction, particularly in Route 1 which uses K₂CO₃ in DMF.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen).
Difficulty in Product Isolation Product is soluble in the reaction mixture at room temperature. Cool the reaction mixture in an ice bath to promote precipitation of the product.
Oily Product Formation: The product may not crystallize easily.Try adding a non-polar co-solvent to induce precipitation or use scratching the inside of the flask with a glass rod to initiate crystallization.

Experimental Protocols

Route 1: Two-Step Synthesis via Acetamide Intermediate

Step 1: Condensation

  • In a reaction vessel equipped with a stirrer, condenser, and vacuum line, combine N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) (1.5 L).[1]

  • Heat the mixture to 90°C under vacuum and maintain for 12 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Hydrolysis

  • To the cooled reaction mixture, add methanolic sodium hydroxide (48% caustic lye).[1]

  • Heat the mixture to 50°C and stir for 4 hours.[1]

  • Monitor the hydrolysis by TLC to ensure the disappearance of the acetamide intermediate.

  • After completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water and then with a small amount of cold methanol.

  • Dry the product under vacuum.

Route 2: One-Step Direct Synthesis
  • To a reaction vessel equipped with a mechanical stirrer and a condenser, add 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, a 50% aqueous solution of potassium hydroxide (KOH) (40 kg), and tetrabutylammonium bromide (TBAB) (5 kg) in xylene (150 L).[1]

  • Heat the mixture to 125°C with vigorous stirring and maintain for 8 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature to allow the product to precipitate.[1]

  • Filter the resulting brown crystals and wash sequentially with chilled xylene and water.[1]

  • Dry the product to obtain this compound.[1]

Visualizations

Synthesis_Workflows cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Step Direct Synthesis R1_Start N-(4,5-dichloro-2-nitrophenyl)acetamide + 2,3-dichlorophenol R1_Condensation Condensation (K₂CO₃, DMF, 90°C, 12h) R1_Start->R1_Condensation R1_Intermediate 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide R1_Condensation->R1_Intermediate R1_Hydrolysis Hydrolysis (NaOH, MeOH, 50°C, 4h) R1_Intermediate->R1_Hydrolysis R1_Product This compound R1_Hydrolysis->R1_Product R2_Start 4,5-dichloro-2-nitroaniline + 2,3-dichlorophenol R2_Reaction Direct Condensation (KOH, Xylene, TBAB, 125°C, 8h) R2_Start->R2_Reaction R2_Product This compound R2_Reaction->R2_Product

Caption: Comparative workflow of the two main synthesis routes for the target compound.

Troubleshooting_Yield Start Low or No Yield Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Base Verify Base Quality and Concentration Start->Check_Base Check_Catalyst Assess Catalyst Activity (Route 2) Start->Check_Catalyst Check_Temp Confirm Reaction Temperature Start->Check_Temp Check_Mixing Ensure Efficient Stirring (Route 2) Start->Check_Mixing Solution Optimize Conditions & Rerun Experiment Check_Reactants->Solution Check_Base->Solution Check_Catalyst->Solution Check_Temp->Solution Check_Mixing->Solution

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for this compound:

  • Route 1: Two-Step Synthesis via Acetamide Intermediate. This method involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). The resulting acetamide intermediate is then hydrolyzed using a base like sodium hydroxide in methanol to yield the final product.[1]

  • Route 2: Direct One-Step Synthesis. This more direct approach involves the reaction of 4,5-dichloro-2-nitroaniline with 2,3-dichlorophenol. This reaction is typically carried out in the presence of a base such as potassium hydroxide (KOH) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent like xylene.[1]

Q2: What is the reaction mechanism for the synthesis of this compound?

A2: The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the phenoxide ion, generated from 2,3-dichlorophenol and a base, acts as a nucleophile and attacks the electron-deficient aromatic ring of the substituted nitroaniline. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack. The reaction can also be classified as an Ullmann condensation, which is a copper-catalyzed nucleophilic aromatic substitution.

Q3: What are the common applications of this compound?

A3: The primary application of this compound is as a key intermediate in the synthesis of the anthelmintic drug Triclabendazole.[1] Triclabendazole is effective against liver flukes. It is also used in the synthesis of other complex heterocyclic systems like benzimidazoles and quinoxalines, which are of interest in medicinal chemistry.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended duration at the specified temperature. For the one-step synthesis, a typical condition is heating at 125°C for 8 hours.[1] For the two-step method, the condensation may require heating at 90°C for 12 hours.[1] - Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of starting materials.
Base Inefficiency - Use Anhydrous Base: Ensure the base (e.g., K₂CO₃, KOH) is dry, as moisture can reduce its effectiveness. - Sufficient Stoichiometry: Verify that a sufficient molar excess of the base is used to ensure the complete formation of the phenoxide nucleophile.
Poor Nucleophile Generation - Solvent Choice: For the two-step synthesis, use a polar aprotic solvent like DMF to facilitate the dissolution of the base and formation of the phenoxide.[1]
Product Loss During Workup - Optimize Crystallization: If the product is isolated by precipitation, ensure the mixture is cooled sufficiently to maximize crystal formation.[1] - Washing Solvent: Use chilled solvents for washing the product to minimize dissolution and loss of the desired compound.[1]
Problem 2: Presence of Impurities in the Final Product
Potential Impurity/Side Product Possible Origin and Mitigation Strategies
Unreacted Starting Materials - Incomplete Reaction: See "Incomplete Reaction" under Problem 1 . - Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may be necessary to drive the reaction to completion, but this will require efficient purification.
Isomeric Byproducts - Alternative Nucleophilic Attack: While the nitro group strongly directs the substitution to the para position, substitution at other positions on the nitroaniline ring is a possibility, though generally minor. - Purification: Recrystallization or column chromatography may be necessary to remove isomeric impurities.
Products from Impure Starting Materials - Contaminated 2,3-dichlorophenol: The presence of other chlorinated phenols (e.g., 2,3,4-trichlorophenol) in the starting material can lead to the formation of corresponding ether impurities. The presence of 5-chloro-6-(2,3,4-trichlorophenoxy)-2-methylsulfanyl-1H-benzoimidazole as an impurity in the downstream product Triclabendazole suggests this is a possible side reaction.[2] - Starting Material Purity Check: Always verify the purity of starting materials by appropriate analytical techniques (e.g., GC-MS, NMR) before use.
Hydrolysis of the Nitro Group - Harsh Basic Conditions: Under strongly basic conditions and high temperatures, the nitro group can be susceptible to hydrolysis, leading to the formation of phenolic byproducts. - Control of Reaction Conditions: Carefully control the temperature and the concentration of the base to minimize this side reaction.
Over-alkylation (in downstream steps) - In the subsequent synthesis of Triclabendazole, methylation can occur at the N-1 position of the benzimidazole ring, leading to impurities like 5-chloro-6-(2,3-dichlorophenoxy)-1-methyl-2-methylsulfanyl-1H-benzoimidazole.[2] While not a direct side reaction of the title compound's synthesis, it is a critical consideration for its primary application.

Experimental Protocols

Key Experiment: One-Step Synthesis of this compound[1]

Materials:

  • 4,5-dichloro-2-nitroaniline

  • 2,3-dichlorophenol

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Xylene

Procedure:

  • Combine 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, 50% aqueous KOH (40 kg), and TBAB (5 kg) in xylene (150 L).

  • Heat the mixture at 125°C for 8 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate as brown crystals.

  • Filter the precipitate and wash with chilled xylene and then with water.

  • Dry the product to obtain this compound.

Key Experiment: Two-Step Synthesis of this compound[1]

Step 1: Condensation

Materials:

  • N-(4,5-dichloro-2-nitrophenyl)acetamide

  • 2,3-dichlorophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Combine N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and K₂CO₃ in DMF (1.5 L).

  • Heat the mixture at 90°C under vacuum for 12 hours.

Step 2: Hydrolysis

Materials:

  • The intermediate from Step 1

  • Methanolic sodium hydroxide (48% caustic lye)

Procedure:

  • To the reaction mixture from Step 1, add methanolic sodium hydroxide.

  • Heat the mixture at 50°C for 4 hours to hydrolyze the acetamide and yield this compound.

  • Isolate the product through appropriate workup procedures such as precipitation and filtration.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Step Synthesis r1_start1 N-(4,5-dichloro-2- nitrophenyl)acetamide r1_intermediate 4-chloro-5-(2,3-dichlorophenoxy) -2-nitrophenyl acetamide r1_start1->r1_intermediate K₂CO₃, DMF, 90°C r1_start2 2,3-dichlorophenol r1_start2->r1_intermediate r1_product 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline r1_intermediate->r1_product NaOH, Methanol, 50°C r2_start1 4,5-dichloro-2-nitroaniline r2_product 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline r2_start1->r2_product KOH, TBAB, Xylene, 125°C r2_start2 2,3-dichlorophenol r2_start2->r2_product

Caption: Synthesis routes for this compound.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield check_reaction Check Reaction Parameters (Time, Temperature) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_reagents Verify Reagent Quality and Stoichiometry reagent_issue Reagent Issue? check_reagents->reagent_issue monitor_reaction Monitor Reaction Progress (TLC/HPLC) optimize_workup Optimize Workup and Isolation Procedure monitor_reaction->optimize_workup workup_loss Product Loss During Workup? optimize_workup->workup_loss incomplete_reaction->check_reagents No solution1 Increase Reaction Time/ Temperature incomplete_reaction->solution1 Yes reagent_issue->monitor_reaction No solution2 Use Fresh/Dry Reagents, Adjust Stoichiometry reagent_issue->solution2 Yes solution3 Optimize Crystallization/ Washing Steps workup_loss->solution3 Yes

Caption: Troubleshooting workflow for low product yield.

Potential Side Reactions

Side_Reactions main_reaction Main Reaction: 4,5-dichloro-2-nitroaniline + 2,3-dichlorophenol product Desired Product: 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline main_reaction->product Desired Pathway side_reaction1 Side Reaction 1: Reaction with Impure Phenol main_reaction->side_reaction1 side_reaction2 Side Reaction 2: Incomplete Reaction main_reaction->side_reaction2 side_reaction3 Side Reaction 3: Hydrolysis of Nitro Group product->side_reaction3 Harsh Conditions impurity1 Impurity: 4-Chloro-5-(2,3,4-trichlorophenoxy) -2-nitroaniline side_reaction1->impurity1 Leads to impurity2 Impurity: Unreacted Starting Materials side_reaction2->impurity2 Leads to impurity3 Impurity: Phenolic Byproducts side_reaction3->impurity3 Leads to

Caption: Potential side reactions during synthesis.

References

Technical Support Center: Purification of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of "4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a key intermediate in the synthesis of the anthelmintic drug Triclabendazole.[1][2]

Recrystallization Troubleshooting

Q1: My crude product is an oil and does not crystallize upon cooling.

A1: Oiling out is a common issue, particularly with impure compounds. Here are several strategies to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solvent Adjustment: Your solvent system may be too good. Gradually add a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly.

  • Lower the Temperature: If initial cooling to room temperature is insufficient, try cooling the solution in an ice bath or even a freezer.

Q2: The recrystallized product is still colored (brown or yellow).

A2: Colored impurities are often present. Consider the following:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution, as it can also adsorb your product, leading to lower yields.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization may be necessary to achieve the desired purity.

  • Alternative Solvent Systems: The impurities may have similar solubility to your product in the chosen solvent. Experiment with different solvent systems to find one that leaves the colored impurities in the mother liquor.

Q3: The recovery yield after recrystallization is very low.

A3: This can be due to several factors:

  • Solvent Choice: The solvent may be too good, meaning a significant amount of your product remains dissolved even at low temperatures. Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Volume of Solvent: Using an excessive amount of solvent will result in a lower yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Column Chromatography Troubleshooting

Q1: My compound is not moving from the origin on the TLC plate, even with a very polar solvent system.

A1: Highly polar compounds can be challenging to elute from silica gel. Here are some solutions:

  • Solvent System Modification:

    • Add a small amount of acetic acid or formic acid to the mobile phase to protonate your compound, which can sometimes reduce its interaction with the silica.

    • For basic compounds, adding a small amount of triethylamine (1-2%) to the mobile phase can help to deactivate the acidic silica gel and improve elution.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may have different selectivity for your compound and impurities.

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) may be a better option.

Q2: The separation between my product and an impurity is poor, resulting in overlapping fractions.

A2: Achieving good resolution is key to successful column chromatography. Try the following:

  • Optimize the Mobile Phase: A slight change in the solvent ratio can significantly impact separation. Systematically test different solvent ratios using TLC to find the optimal mobile phase.

  • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of closely eluting compounds.

  • Column Dimensions: A longer and narrower column will generally provide better separation, although it will also increase the elution time.

Q3: The compound appears to be degrading on the silica gel column.

A3: Some compounds are sensitive to the acidic nature of silica gel.

  • Deactivate the Silica Gel: Before running the column, you can wash the silica gel with a solvent system containing a small amount of a base like triethylamine to neutralize the acidic sites.

  • Use a Different Stationary Phase: As mentioned before, alumina or other less acidic stationary phases can be a good alternative.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on its synthesis, the most probable impurities include:

  • Unreacted Starting Materials: 4,5-dichloro-2-nitroaniline and 2,3-dichlorophenol.[1]

  • Residual Solvents: Solvents used in the synthesis, such as xylene, dimethylformamide (DMF), and methanol, may be present.[1]

  • Side-Reaction Products: Incomplete reactions or side reactions can lead to the formation of other chlorinated and nitrated aromatic compounds.

Q2: What is a good starting point for a recrystallization solvent system?

A2: Given the polychlorinated aromatic structure with a polar nitro group, a good starting point would be a polar protic solvent or a mixture of solvents. Ethanol, methanol, or isopropanol are good initial choices. A mixed solvent system, such as ethanol/water or toluene/heptane, can also be effective. The ideal solvent will dissolve the compound when hot but have limited solubility when cold.

Q3: What analytical techniques are recommended to assess the purity of this compound?

A3: The following techniques are commonly used to determine the purity of similar compounds:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid) is a powerful tool for assessing purity and quantifying impurities.[1] UV detection at around 254 nm is suitable for nitroaromatic compounds.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities, including residual solvents. Derivatization may be necessary to improve the volatility of the target compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of structurally similar impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Experimental Protocols

Proposed Recrystallization Protocol

This protocol is a general starting point and may require optimization.

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • (Optional) Charcoal Treatment: If the solution is highly colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Proposed Column Chromatography Protocol

This is a suggested protocol that should be optimized based on TLC analysis.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good solvent system will give your product an Rf value of approximately 0.2-0.3 and provide good separation from impurities. A starting point for a solvent system could be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Potential Impurities and their Origin

Impurity NameChemical StructureLikely Origin
4,5-dichloro-2-nitroanilineC₆H₄Cl₂N₂O₂Unreacted starting material
2,3-dichlorophenolC₆H₄Cl₂OUnreacted starting material
XyleneC₈H₁₀Residual solvent from synthesis
Dimethylformamide (DMF)C₃H₇NOResidual solvent from synthesis
MethanolCH₄OResidual solvent from washing
Isomeric ByproductsVariesSide reactions during synthesis

Visualizations

Purification_Workflow Crude Crude Product (Brown Solid/Oil) Analysis1 Purity Assessment (TLC, HPLC) Crude->Analysis1 Decision1 Is Purity Sufficient? Analysis1->Decision1 Recrystallization Recrystallization Recrystallization->Analysis1 ColumnChrom Column Chromatography Recrystallization->ColumnChrom If still impure ColumnChrom->Analysis1 Decision1->Recrystallization No PureProduct Pure Product Decision1->PureProduct Yes Analysis2 Final Purity Check (HPLC, NMR, MP) PureProduct->Analysis2 Troubleshooting_Logic Start Purification Issue Encountered Issue_Oil Product is an Oil Start->Issue_Oil Issue_Color Product is Colored Start->Issue_Color Issue_Yield Low Recovery Yield Start->Issue_Yield Issue_Elution Poor Elution in Column Start->Issue_Elution Sol_Scratch Scratch / Seed Issue_Oil->Sol_Scratch Sol_Solvent Adjust Solvent System Issue_Oil->Sol_Solvent Issue_Color->Sol_Solvent Sol_Charcoal Use Activated Charcoal Issue_Color->Sol_Charcoal Sol_MultiRecryst Multiple Recrystallizations Issue_Color->Sol_MultiRecryst Issue_Yield->Sol_Solvent Sol_Cooling Optimize Cooling Rate Issue_Yield->Sol_Cooling Sol_SolventVol Minimize Solvent Volume Issue_Yield->Sol_SolventVol Sol_MobilePhase Modify Mobile Phase (Acid/Base Additives) Issue_Elution->Sol_MobilePhase Sol_StationaryPhase Change Stationary Phase (e.g., Alumina) Issue_Elution->Sol_StationaryPhase

References

Technical Support Center: 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its impurity profile important?

A1: this compound is a chemical intermediate primarily known as a process impurity in the synthesis of the anthelmintic drug Triclabendazole.[1] It is officially designated as Triclabendazole EP Impurity D.[2] Impurity profiling is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies require a thorough understanding and control of impurities in drug substances.

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from several sources:

  • Process-related impurities: These arise from the synthetic route used. Common starting materials that could remain as impurities include 4,5-dichloro-2-nitroaniline and 2,3-dichlorophenol. Intermediates from the synthesis of Triclabendazole can also be present.

  • Degradation products: The molecule can degrade under various stress conditions such as acid, base, oxidation, heat, and light, forming new impurities.

  • Reagents and solvents: Residual reagents, catalysts, and solvents used in the manufacturing process can also be present as impurities.

Q3: What are the common analytical techniques used for the impurity profiling of this compound?

A3: The most common analytical techniques for identifying and quantifying impurities in this compound and related compounds are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for the separation and quantification of known and unknown impurities.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and structural elucidation of impurities, even at trace levels.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) may be used for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in the definitive structural confirmation of isolated impurities.

  • Fourier-Transform Infrared (FTIR) spectroscopy can provide information about the functional groups present in the impurities.

Troubleshooting Guides

Problem 1: Poor resolution of impurity peaks in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Optimize the mobile phase. A common mobile phase for Triclabendazole and its impurities is a mixture of acetonitrile and water or a buffer solution.[4][5] Vary the ratio of the organic modifier (acetonitrile) to the aqueous phase. A gradient elution program, where the mobile phase composition changes over time, can significantly improve the separation of complex mixtures.

  • Possible Cause 2: Incorrect column selection.

    • Solution: Ensure the use of a suitable stationary phase. A reversed-phase C18 column is a common choice for this type of analysis.[5] Consider using a column with a different particle size or from a different manufacturer to achieve better separation.

  • Possible Cause 3: Suboptimal flow rate or temperature.

    • Solution: Adjust the flow rate and column temperature. A lower flow rate can sometimes improve resolution. Controlling the column temperature can also enhance separation efficiency and reproducibility.

Problem 2: Difficulty in identifying an unknown impurity peak.

  • Possible Cause 1: Insufficient data for structural elucidation.

    • Solution: Employ LC-MS/MS for detailed structural information. The fragmentation pattern obtained from MS/MS analysis can provide valuable clues about the structure of the unknown impurity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Possible Cause 2: Co-elution of multiple impurities.

    • Solution: Optimize the chromatographic method to separate the co-eluting peaks. If separation is not possible, consider using a different ionization technique in the mass spectrometer that might selectively ionize one of the components.

  • Possible Cause 3: The impurity is a novel or unexpected compound.

    • Solution: If the impurity cannot be identified from the predicted process-related or degradation products, it may be necessary to isolate the impurity using preparative HPLC and perform detailed spectroscopic analysis (NMR, IR) for definitive structure elucidation.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for impurities in Triclabendazole, which can serve as a reference for setting specifications for this compound and its related substances.

Impurity TypeTypical Control Limits (% of API)
Triclabendazole sulfoxide≤ 0.50
Triclabendazole sulfone≤ 0.50
Any single known impurity≤ 0.30
Any unidentified impurity≤ 0.10
Total impurities≤ 1.0

Note: These are general limits and may vary depending on the specific regulatory requirements and the stage of drug development.[3]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol is a general guideline and should be optimized and validated for your specific application.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • A typical starting point is a gradient elution from a higher percentage of water to a higher percentage of acetonitrile. A common isocratic mobile phase for related substances of Triclabendazole is Acetonitrile:Water (70:30 v/v).[4]

  • Flow Rate: 1.0 - 1.5 mL/min.[4][5]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for a defined period.

  • Photolytic Degradation: Expose the sample (in solid and solution form) to UV and visible light.

After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Impurity Characterization cluster_2 Quantification & Reporting HPLC_Analysis HPLC Analysis (Impurity Detection) LCMS_Analysis LC-MS/MS Analysis (Preliminary Identification) HPLC_Analysis->LCMS_Analysis Unknown Peak Detected Known_Impurity Known Impurity? (Compare with standards) LCMS_Analysis->Known_Impurity Isolate_Impurity Isolate Impurity (Preparative HPLC) Known_Impurity->Isolate_Impurity No Quantification Quantification (Validated HPLC Method) Known_Impurity->Quantification Yes Structure_Elucidation Structure Elucidation (NMR, HRMS, IR) Isolate_Impurity->Structure_Elucidation Structure_Elucidation->Quantification Reporting Reporting and Documentation Quantification->Reporting

Caption: Workflow for the identification and quantification of impurities.

Synthesis_and_Impurities cluster_synthesis Synthesis Route cluster_impurities Potential Impurities Starting_Materials 4,5-dichloro-2-nitroaniline 2,3-dichlorophenol Intermediate Condensation Reaction Starting_Materials->Intermediate Process_Impurities Unreacted Starting Materials By-products from side reactions Starting_Materials:sm1->Process_Impurities:p1 Carry-over Starting_Materials:sm2->Process_Impurities:p1 Carry-over Target_Compound 4-Chloro-5-(2,3-dichlorophenoxy)- 2-nitroaniline Intermediate->Target_Compound Intermediate->Process_Impurities:p2 Side Reaction Degradation_Products Hydrolysis Products Oxidation Products Photodegradation Products Target_Compound->Degradation_Products Degradation

Caption: Relationship between the synthesis process and potential impurities.

References

Technical Support Center: Reduction of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline to its corresponding diamine, a key intermediate in the synthesis of pharmaceuticals like Triclabendazole.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound?

A1: The most frequently employed methods for the reduction of this nitroaniline are catalytic hydrogenation and metal/acid reductions.

  • Catalytic Hydrogenation: This method typically utilizes catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. It is known for high efficiency and clean reaction profiles.[3]

  • Metal/Acid Reduction: This classic method involves the use of metals such as iron (Fe) or tin(II) chloride (SnCl2) in an acidic medium (e.g., hydrochloric acid or acetic acid). These methods are robust and often more cost-effective for large-scale synthesis.

Q2: I am observing incomplete conversion during the reduction. What are the possible causes and solutions?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst/Reagent: For catalytic hydrogenations, ensure the catalyst is active and used in the correct loading. For metal/acid reductions, a sufficient excess of the metal and acid is crucial.

  • Poor Solubility: The starting material, this compound, has limited solubility in some common solvents. Ensure your chosen solvent system can adequately dissolve the substrate at the reaction temperature. Solvent mixtures, such as ethanol/water, can be effective.

  • Low Reaction Temperature or Time: Some reduction methods require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider safely increasing the temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Poisoning: In catalytic hydrogenations, impurities in the starting material or solvent can poison the catalyst. Ensure high-purity starting materials and solvents are used.

Q3: Are there any common side reactions to be aware of during the reduction of this polychlorinated nitroaniline?

A3: Yes, the primary side reaction of concern is hydrodehalogenation, which is the removal of one or more chlorine atoms from the aromatic rings. This is particularly a risk with catalytic hydrogenation using catalysts like Pd/C. Careful selection of the catalyst and reaction conditions is necessary to minimize this side reaction. Raney Nickel is often a preferred catalyst for halogenated substrates as it can exhibit lower dehalogenation activity compared to Palladium.

Q4: How can I purify the resulting diamine, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine?

A4: Purification of the diamine can be achieved through several methods:

  • Filtration and Washing: After the reaction, the crude product can often be isolated by filtration to remove the metal catalyst or its salts. Washing the filter cake with a suitable solvent can remove some impurities.

  • Extraction: An aqueous workup followed by extraction with an organic solvent like ethyl acetate can be used to separate the diamine from inorganic byproducts.

  • Recrystallization: Recrystallization from a suitable solvent or solvent mixture is an effective method for obtaining high-purity diamine.

  • Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Reaction Inactive catalyst (catalytic hydrogenation).Use fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation.
Insufficient acid or metal (metal/acid reduction).Use a larger excess of the metal powder and ensure the acidic conditions are maintained throughout the reaction.
Low reaction temperature.Gradually and safely increase the reaction temperature while monitoring the reaction progress.
Formation of Side Products (e.g., dehalogenation) Inappropriate catalyst for the substrate.For catalytic hydrogenation of this polychlorinated compound, consider using Raney Nickel instead of Palladium on carbon (Pd/C) to minimize dehalogenation.
Harsh reaction conditions.Optimize reaction parameters such as temperature, pressure (for hydrogenation), and reaction time to favor the desired reduction without promoting side reactions.
Difficult Product Isolation/Purification Product is an oil or does not precipitate cleanly.Try different solvent systems for precipitation or consider converting the diamine to a salt (e.g., hydrochloride) to facilitate isolation and purification, followed by neutralization to obtain the free diamine.
Contamination with metal salts.Thoroughly wash the crude product with water or a suitable aqueous solution to remove inorganic salts. Filtration through a pad of celite can also be effective.

Data Presentation

Table 1: Comparison of Reduction Methods for this compound

Method Catalyst/Reagent Solvent Temperature Reaction Time Reported Yield Key Considerations
Catalytic Hydrogenation Raney NickelMethanol100°C12 hours~91%Potential for hydrodehalogenation, requires specialized hydrogenation equipment.[1][4]
Metal/Acid Reduction Iron (Fe) / Hydrochloric Acid (HCl)Ethanol/WaterReflux5 hoursGood (Specific yield not reported for this substrate)Cost-effective, but workup can be tedious to remove iron sludge.[5]
Metal Salt Reduction Tin(II) Chloride (SnCl2)EthanolRefluxNot specifiedHigh (Specific yield not reported for this substrate)Milder conditions, but tin residues can be difficult to remove.[6]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Raney Nickel[1][4]

This protocol is based on procedures described in patents for the synthesis of Triclabendazole.

Materials:

  • This compound

  • Methanol

  • Raney Nickel (slurry in water)

  • Sodium Hydroxide (Caustic Lye)

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation reactor, charge this compound (900 g) and methanol (3.4 L).

  • Add a small amount of caustic lye (2.72 g).

  • Carefully add Raney Nickel (10.8 g) to the reaction mixture.

  • Seal the reactor and flush with nitrogen gas, followed by flushing with hydrogen gas.

  • Pressurize the reactor with hydrogen gas.

  • Slowly heat the reaction mixture to 100°C and maintain for 12 hours with vigorous stirring.

  • After the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst.

  • The filtrate containing the desired product, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine, can be used directly in the next step or concentrated and purified further.

Method 2: Metal/Acid Reduction using Iron and Hydrochloric Acid (General Procedure)

This is a general procedure adaptable for the target molecule.

Materials:

  • This compound

  • Ethanol

  • Water

  • Iron powder

  • Ammonium Chloride (NH4Cl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Filter aid (e.g., Celite)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (5-10 equivalents) and ammonium chloride (4-5 equivalents) to the solution.

  • Heat the mixture to reflux and stir vigorously for 5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in a vacuum to yield the crude 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start: this compound reduction Reduction Step (e.g., Catalytic Hydrogenation or Metal/Acid Reduction) start->reduction workup Reaction Workup (Filtration, Extraction) reduction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine purification->product

Caption: General experimental workflow for the reduction.

signaling_pathway cluster_reduction Reduction Pathway Nitroaniline Nitroaniline Nitroso Intermediate Nitroso Intermediate Nitroaniline->Nitroso Intermediate +2e-, +2H+ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate +2e-, +2H+ Diamine Product Diamine Product Hydroxylamine Intermediate->Diamine Product +2e-, +2H+ logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Observed Issue (e.g., Low Yield) cause1 Inactive Catalyst issue->cause1 cause2 Poor Solubility issue->cause2 cause3 Suboptimal Temperature issue->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Change Solvent System cause2->solution2 solution3 Optimize Temperature cause3->solution3

References

Technical Support Center: Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the preparation of the anthelmintic drug Triclabendazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways reported for the preparation of this compound:

  • Route 1: Two-Step Condensation and Hydrolysis. This method involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by the hydrolysis of the acetamide intermediate to yield the final product.

  • Route 2: Direct Condensation. A more streamlined approach involves the direct reaction of 4,5-dichloro-2-nitroaniline with 2,3-dichlorophenol in the presence of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).

Q2: What is the role of the phase transfer catalyst (PTC) in the direct condensation method?

A2: The phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the aqueous potassium hydroxide and the organic-soluble reactants. It helps to transfer the hydroxide ion into the organic phase (xylene), thereby promoting the deprotonation of 2,3-dichlorophenol and enhancing its nucleophilicity towards the 4,5-dichloro-2-nitroaniline.

Q3: Which solvent is most suitable for this reaction?

A3: For the direct condensation route (Route 2), xylene is a commonly used solvent, with the reaction typically conducted at 125°C. In the two-step method (Route 1), dimethylformamide (DMF) is used for the initial condensation step at 90°C. The choice of solvent is critical and often depends on the specific reaction conditions and reagents being used.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This allows for the tracking of the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.

Q5: What are the typical purification methods for the final product?

A5: The product, which often precipitates as brown crystals upon cooling the reaction mixture, can be isolated by filtration. Subsequent washing with chilled xylene and water is recommended to remove impurities. For higher purity, column chromatography on silica gel can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield 1. Impure Reactants: Purity of starting materials is crucial.Ensure 4,5-dichloro-2-nitroaniline and 2,3-dichlorophenol are of high purity. Recrystallize or purify if necessary.
2. Ineffective Base: The base may not be strong enough or soluble enough in the reaction medium.For Ullmann-type couplings, Cs₂CO₃ is often a good choice in polar aprotic solvents, while K₂CO₃ can be effective in non-polar solvents like xylene. Ensure the base is finely powdered and anhydrous.
3. Reaction Temperature Too Low: The activation energy for the nucleophilic aromatic substitution may not be reached.For the direct synthesis in xylene, ensure the temperature is maintained at 125°C. For other systems, consider incrementally increasing the temperature.
Reaction Not Proceeding to Completion 1. Insufficient Reaction Time: The reaction may be slow under the current conditions.Continue monitoring the reaction by TLC or GC until the starting material is consumed. The direct condensation method specifies a reaction time of 8 hours.
2.

Technical Support Center: HPLC Analysis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its HPLC analysis important?

A1: this compound is a chemical intermediate primarily used in the synthesis of the anthelmintic drug Triclabendazole.[1][2] It is also known as Triclabendazole Impurity D.[3][4] Accurate and reliable HPLC analysis is crucial for quality control, ensuring the purity of the final active pharmaceutical ingredient (API) and for studying the stability of the compound under various conditions.

Q2: What are the typical challenges encountered during the HPLC analysis of this compound?

A2: Due to its chemical structure, a multi-halogenated nitroaniline, common challenges include poor peak shape (tailing), retention time variability, and ensuring adequate resolution from other impurities. The nitro group and chlorine atoms can lead to secondary interactions with the stationary phase, which requires careful method optimization.

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: A reversed-phase C18 column is the most common and generally effective choice for the analysis of Triclabendazole and its impurities, including this compound.[5][6] Columns with high purity silica and end-capping are recommended to minimize peak tailing caused by silanol interactions.

Q4: How should I prepare my sample for HPLC analysis?

A4: The sample preparation typically involves dissolving an accurately weighed amount of the substance in a suitable organic solvent, such as methanol or acetonitrile, followed by dilution with the mobile phase to the desired concentration.[7][8][9] It is essential to ensure complete dissolution and filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[8]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?

A: Peak tailing is a common issue for halogenated and nitroaromatic compounds. Here are the potential causes and solutions:

  • Secondary Silanol Interactions: The basic nature of the aniline group can interact with acidic silanol groups on the silica-based column packing.

    • Solution: Use a high-purity, end-capped C18 column. Adjust the mobile phase pH to be between 3 and 4 to suppress the ionization of silanol groups.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Contaminated Guard Column or Column Inlet: Accumulation of particulate matter can disrupt the sample flow.

    • Solution: Replace the guard column and/or clean the column inlet by back-flushing.

Q: I am observing peak fronting. What is the likely cause?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

  • Column Overload: Similar to peak tailing, injecting too high a concentration can cause fronting.

    • Solution: Decrease the sample concentration or injection volume.

Problem 2: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. What should I investigate?

A: Retention time variability can compromise the reliability of your analysis. Consider the following:

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient equilibration time between runs.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.

Problem 3: Low Sensitivity or No Peak

Q: I am not seeing a peak for my analyte, or the peak is very small. What are the possible reasons?

A: This issue can be frustrating, but a systematic check can help identify the cause:

  • Incorrect Wavelength: The detector may not be set to the optimal wavelength for this compound.

    • Solution: Based on methods for related compounds, a UV detection wavelength of around 230 nm or 254 nm is a good starting point.[5] Verify the UV spectrum of your compound to determine the lambda max.

  • Sample Degradation: The compound may not be stable in the chosen sample solvent or under the analytical conditions.

    • Solution: Prepare fresh samples and protect them from light if the compound is light-sensitive. Investigate the stability of the compound in different solvents.

  • System Leak: A leak in the HPLC system can lead to a loss of sample.

    • Solution: Perform a visual inspection of all fittings and connections for any signs of leakage.

Experimental Protocols

Representative HPLC Method for this compound

This protocol is a composite based on methods used for the analysis of Triclabendazole and its impurities.[5][6]

ParameterRecommended Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of the sample in 100 mL of methanol. Dilute 1 mL of this solution to 10 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Typical HPLC System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%

Mandatory Visualization

Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Poor Peak Shape) check_peak_shape Observe Peak Shape start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting cause_tailing Potential Causes: - Secondary Silanol Interactions - Column Overload - Contamination tailing->cause_tailing cause_fronting Potential Causes: - Sample Solvent Incompatibility - Column Overload fronting->cause_fronting solution_tailing Solutions: - Use End-capped C18 Column - Adjust Mobile Phase pH (3-4) - Reduce Sample Concentration cause_tailing->solution_tailing solution_fronting Solutions: - Prepare Sample in Mobile Phase - Reduce Sample Concentration cause_fronting->solution_fronting end Resolution Achieved solution_tailing->end solution_fronting->end

Caption: Troubleshooting workflow for poor peak shape.

HPLC_Method_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis sample_prep 1. Dissolve Sample in Methanol dilution 2. Dilute with Mobile Phase sample_prep->dilution filtration 3. Filter Sample (0.45 µm) dilution->filtration equilibration Equilibrate C18 Column filtration->equilibration mobile_phase_prep Prepare Mobile Phase (ACN:Water 60:40) degas Degas Mobile Phase mobile_phase_prep->degas injection Inject Sample (10 µL) equilibration->injection separation Isocratic Elution (1.0 mL/min, 25°C) injection->separation detection UV Detection (230 nm) separation->detection

Caption: Experimental workflow for HPLC analysis.

References

Technical Support Center: Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the production of the anthelmintic drug Triclabendazole.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low or no yield of this compound. What are the common causes?

  • Answer: Low yields can stem from several factors. Key areas to investigate include the purity of reactants, the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. For the Ullmann-type condensation used in this synthesis, electron-poor aryl halides and electron-rich phenols generally lead to higher yields.[3] Ensure all reagents are anhydrous, as water can deactivate the catalyst and base.

Issue 2: Incomplete Reaction

  • Question: The reaction is not proceeding to completion, and I observe starting material remaining. What can I do?

  • Answer: Incomplete reactions are often due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

    • Reaction Time and Temperature: The synthesis of this compound is typically conducted at elevated temperatures (90-125°C) for several hours (8-12 hours).[1][2] Ensure your reaction is maintained at the appropriate temperature for a sufficient duration.

    • Catalyst and Ligand: In copper-catalyzed Ullmann reactions, the choice of ligand is crucial for accelerating the reaction.[3] While some procedures for this specific synthesis do not explicitly mention a ligand, for challenging Ullmann couplings, ligands such as N,N-dimethylglycine can be effective.[3] The catalyst, typically a Copper(I) salt like CuI or CuBr, should be of high purity.[3]

    • Inert Atmosphere: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.[3]

Issue 3: Formation of Impurities and Side Products

  • Question: I am observing significant side reactions and impurities in my product. How can I minimize these?

  • Answer: Side reactions in Ullmann-type couplings can be a challenge.

    • Base Selection: The choice and strength of the base are critical.[3] For the synthesis of this compound, potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) have been used effectively.[1] The solubility of the base can impact the yield, with bases like Cs₂CO₃ being a good choice in polar aprotic solvents.[3]

    • Temperature Control: Excessively high temperatures can lead to decomposition and the formation of byproducts. Careful control of the reaction temperature is essential.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended methods?

  • Answer: The crude product, which often precipitates as brown crystals, can be purified through a series of washing and recrystallization steps.

    • Washing: The crude product should be washed with a suitable solvent, such as chilled xylene, to remove unreacted starting materials and soluble impurities.[1] Washing with water is also recommended to remove inorganic salts.[1]

    • Recrystallization: For higher purity, recrystallization from a suitable solvent system can be employed.

    • Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel is a standard method for separating the desired product from closely related impurities.[3]

    • Alkaline Washing for Nitro-hydroxy Impurities: Nitroaromatic compounds can sometimes contain acidic nitro-hydroxy byproducts. A multi-stage counter-current washing with an alkaline aqueous solution can be used to extract these impurities as their salts.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthesis routes for this compound?

    • A1: There are two main documented routes. The first is a two-step process starting from N-(4,5-dichloro-2-nitrophenyl)acetamide and 2,3-dichlorophenol, involving a condensation reaction followed by hydrolysis.[2] The second is a more direct, one-step condensation of 4,5-dichloro-2-nitroaniline with 2,3-dichlorophenol.[1]

  • Q2: What is the role of the nitro group in this synthesis?

    • A2: The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloro group by the phenoxide.[5][6]

  • Q3: Can I use a different base than KOH or K₂CO₃?

    • A3: While KOH and K₂CO₃ are commonly used, other bases like cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents.[3] The choice of base can influence the reaction rate and yield, so optimization may be necessary for alternative bases.

  • Q4: Is a phase transfer catalyst necessary?

    • A4: One of the documented procedures uses tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, which can be beneficial in reactions involving an aqueous phase and an organic phase.[1]

  • Q5: What are the typical solvents used for this synthesis?

    • A5: High-boiling point, non-polar, or polar aprotic solvents are generally used. Examples include xylene and dimethylformamide (DMF).[1][2] Toluene is also a common solvent for Ullmann diaryl ether syntheses.[3][7]

Data Presentation

Table 1: Summary of Reagents and Conditions for Synthesis Route 1

ParameterValue
Starting Material 1N-(4,5-dichloro-2-nitrophenyl)acetamide
Starting Material 22,3-dichlorophenol
BaseK₂CO₃
SolventDMF
Temperature90°C
Duration12 hours

Data extracted from a patent describing the synthesis of Triclabendazole intermediates.[2]

Table 2: Summary of Reagents and Conditions for Synthesis Route 2

ParameterValue
Starting Material 14,5-Dichloro-2-nitroaniline
Starting Material 22,3-dichlorophenol
BaseKOH (50% aqueous)
Phase Transfer CatalystTBAB
SolventXylene
Temperature125°C
Duration8 hours

Data from a streamlined synthesis approach.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis from N-(4,5-dichloro-2-nitrophenyl)acetamide

  • Condensation: In a reaction vessel, combine N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and K₂CO₃ in DMF (1.5 L).[2]

  • Heat the mixture to 90°C under vacuum and maintain for 12 hours.[2]

  • Hydrolysis: After the condensation is complete, hydrolyze the intermediate 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide using methanolic sodium hydroxide (48% caustic lye).[2]

  • Maintain the hydrolysis reaction at 50°C for 4 hours to yield the target nitroaniline.[2]

Protocol 2: One-Step Synthesis from 4,5-Dichloro-2-nitroaniline

  • Reaction Setup: Combine 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, KOH (40 kg, 50% aqueous), and TBAB (5 kg) in xylene (150 L).[1]

  • Heat the mixture at 125°C for 8 hours.[1]

  • Isolation: Cool the mixture to room temperature, allowing the product to precipitate as brown crystals.[1]

  • Filter the precipitate and wash with chilled xylene and then water to yield the final product.[1]

Visualizations

Synthesis_Workflow_Route1 cluster_condensation Condensation Step cluster_hydrolysis Hydrolysis Step Start1 N-(4,5-dichloro-2-nitrophenyl)acetamide + 2,3-dichlorophenol + K₂CO₃ in DMF Heat1 Heat to 90°C for 12 hours Start1->Heat1 Intermediate 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide Heat1->Intermediate Hydrolysis_reagents Methanolic NaOH (48%) at 50°C for 4 hours Intermediate->Hydrolysis_reagents Final_Product1 This compound Hydrolysis_reagents->Final_Product1

Caption: Workflow for the two-step synthesis of this compound.

Synthesis_Workflow_Route2 Start2 4,5-Dichloro-2-nitroaniline + 2,3-dichlorophenol + KOH + TBAB in Xylene Heat2 Heat to 125°C for 8 hours Start2->Heat2 Precipitation Cool to Room Temp. Product Precipitates Heat2->Precipitation Isolation Filter and Wash with Chilled Xylene and Water Precipitation->Isolation Final_Product2 This compound Isolation->Final_Product2

Caption: Workflow for the one-step synthesis of this compound.

Troubleshooting_Flowchart Start Low or No Yield Check_Purity Are reactants pure and anhydrous? Start->Check_Purity Check_Conditions Are temperature and time correct? Check_Purity->Check_Conditions Yes Purify_Reactants Purify/dry reactants Check_Purity->Purify_Reactants No Check_Atmosphere Is the reaction under inert atmosphere? Check_Conditions->Check_Atmosphere Yes Adjust_Conditions Increase time/temperature Check_Conditions->Adjust_Conditions No Check_Reagents Is the base and catalyst choice appropriate? Check_Atmosphere->Check_Reagents Yes Inert_Atmosphere Ensure inert atmosphere Check_Atmosphere->Inert_Atmosphere No Optimize_Reagents Consider alternative base/catalyst/ligand Check_Reagents->Optimize_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reactants->Check_Conditions Adjust_Conditions->Check_Atmosphere Inert_Atmosphere->Check_Reagents Optimize_Reagents->Success

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Validation & Comparative

A Comparative Purity Analysis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical products. One such intermediate, 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key precursor in the synthesis of the anthelmintic drug Triclabendazole, requires rigorous purity assessment to guarantee the quality and safety of the final product. This guide provides an objective comparison of two common chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), supported by detailed experimental protocols and performance data.

At a Glance: HPLC vs. TLC for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle High-pressure separation on a packed columnSeparation on a thin layer of adsorbent material on a plate
Resolution High to very highModerate to low
Quantification Highly quantitative, precise, and accuratePrimarily qualitative or semi-quantitative
Sensitivity High (ng to pg levels)Lower than HPLC (µg to ng levels)
Analysis Time Longer per sample (minutes)Faster for multiple samples run in parallel
Cost High initial investment and operational costsLow initial investment and operational costs
Automation Fully automatable for high throughputMostly manual, though automated options exist
Reproducibility HighLower, susceptible to environmental factors

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for HPLC and TLC in the analysis of small aromatic molecules, providing an expected range for the purity analysis of this compound.

ParameterHPLCTLC (with Densitometry)
Purity Determination Typically >99% with high precisionSemi-quantitative, often used for limit tests
Limit of Detection (LOD) 0.01 - 1 ng1 - 100 ng
Limit of Quantification (LOQ) 0.05 - 5 ng5 - 500 ng
Linearity (r²) >0.9990.98 - 0.995
Precision (%RSD) <2%5 - 15%
Accuracy (% Recovery) 98 - 102%90 - 110%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed HPLC method is based on established protocols for the analysis of Triclabendazole and its impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm[1]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.

  • Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method).

Thin-Layer Chromatography (TLC) Protocol

This proposed TLC method is based on general procedures for the separation of nitroaromatic compounds.

Materials:

  • TLC plates pre-coated with silica gel 60 F254

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Visualization reagent (e.g., stannous chloride and p-dimethylaminobenzaldehyde (DMAB) or iodine chamber)

Reagents:

  • Toluene

  • Ethyl acetate

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of toluene and ethyl acetate (e.g., 8:2 v/v). The optimal ratio may require some experimentation.

  • Standard and Sample Preparation: Dissolve the reference standard and the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Spotting: Using a capillary tube, apply small spots of the standard and sample solutions onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent front to ascend the plate.

  • Visualization:

    • UV Detection: After development, dry the plate and visualize the spots under a UV lamp at 254 nm. The compound should appear as a dark spot against a fluorescent background.

    • Chemical Visualization: For enhanced detection of potential impurities that are not UV-active, further visualization can be performed. A common method for nitro compounds is reduction to an amine followed by derivatization.

  • Analysis: Compare the Rf (retardation factor) value of the main spot in the sample to that of the reference standard. The presence of additional spots in the sample lane indicates impurities. Semi-quantitative analysis can be performed by comparing the size and intensity of the impurity spots to those of a diluted standard.

Workflow and Method Comparison

The choice between HPLC and TLC for purity analysis depends on the specific requirements of the analytical task. The following diagram illustrates the decision-making process and workflow for each technique.

Purity_Analysis_Workflow cluster_input Analytical Requirement cluster_decision Method Selection cluster_hplc HPLC Workflow cluster_tlc TLC Workflow Requirement Purity Analysis of This compound Decision Quantitative or Qualitative? Requirement->Decision HPLC_Prep Sample & Standard Preparation Decision->HPLC_Prep Quantitative TLC_Prep Sample & Standard Preparation Decision->TLC_Prep Qualitative/ Screening HPLC_Run HPLC Analysis (C18 Column) HPLC_Prep->HPLC_Run HPLC_Data Data Acquisition (UV Detector) HPLC_Run->HPLC_Data HPLC_Quant Quantitative Analysis (% Purity, Impurity Profile) HPLC_Data->HPLC_Quant HPLC_Result High Precision Purity Value HPLC_Quant->HPLC_Result TLC_Spot Spotting on Silica Plate TLC_Prep->TLC_Spot TLC_Dev Development in Chamber TLC_Spot->TLC_Dev TLC_Vis Visualization (UV/Stain) TLC_Dev->TLC_Vis TLC_Result Qualitative/ Semi-Quantitative Purity Assessment TLC_Vis->TLC_Result

Caption: Comparative workflow for HPLC and TLC in purity analysis.

Conclusion

Both HPLC and TLC are valuable techniques for the purity assessment of this compound. HPLC stands out as the superior method for accurate and precise quantitative analysis, making it the preferred choice for final product quality control and regulatory submissions. Its high resolution, sensitivity, and reproducibility ensure reliable determination of purity and impurity profiles.[2]

TLC, on the other hand, is a simple, rapid, and cost-effective tool ideal for qualitative analysis, such as monitoring the progress of a chemical reaction or for rapid screening of multiple samples.[3] While it can be used for semi-quantitative estimations, it lacks the precision and accuracy of HPLC. The choice between these two methods should be guided by the specific analytical requirements, balancing the need for quantitative accuracy with considerations of speed, cost, and available resources.

References

Spectroscopic Analysis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate and known impurity in the synthesis of the anthelmintic drug Triclabendazole.[1] The following sections present a compilation of available and predicted spectroscopic data for this compound, alongside experimentally determined data for structurally related chloro-nitroaniline derivatives. This comparative approach facilitates a deeper understanding of the structural characteristics and analytical profile of this compound.

Spectroscopic Data Comparison

The tables below summarize the key spectroscopic data for this compound and three comparable chloro-nitroaniline compounds. This allows for a systematic comparison of their spectral features.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignments
This compound Predicted: 3400-3200, 1620-1580, 1550-1490, 1350-1300, 1250-1150, 850-750N-H stretch (amine), C=C stretch (aromatic), N-O stretch (nitro), C-N stretch (aromatic amine), C-O-C stretch (ether), C-Cl stretch
4-Chloro-2-nitroaniline3480, 3370, 1625, 1570, 1340, 1260, 820N-H stretch, C=C stretch, N-O stretch, C-N stretch, C-Cl stretch
4-Chloro-3-nitroaniline3400, 3300, 1630, 1530, 1350, 1280, 830N-H stretch, C=C stretch, N-O stretch, C-N stretch, C-Cl stretch
4,5-Dichloro-2-nitroaniline3480, 3370, 1620, 1560, 1330, 1270, 870N-H stretch, C=C stretch, N-O stretch, C-N stretch, C-Cl stretch

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound Predicted: 7.5-6.8 (m, 5H), 5.0-4.5 (br s, 2H)Aromatic protons, Amine protons (NH₂)
4-Chloro-2-nitroaniline7.98 (d, 1H), 7.25 (dd, 1H), 6.85 (d, 1H), 5.95 (s, 2H)Ar-H, Ar-H, Ar-H, NH₂
4-Chloro-3-nitroaniline7.40 (d, 1H), 7.20 (d, 1H), 6.80 (dd, 1H), 4.10 (s, 2H)Ar-H, Ar-H, Ar-H, NH₂
4,5-Dichloro-2-nitroaniline8.05 (s, 1H), 6.90 (s, 1H), 6.10 (s, 2H)Ar-H, Ar-H, NH₂

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound Data mentioned as available but not provided in search results.
4-Chloro-2-nitroaniline145.1, 133.5, 129.8, 125.5, 120.2, 119.8
4-Chloro-3-nitroaniline147.9, 145.2, 131.0, 125.1, 119.5, 114.2
4,5-Dichloro-2-nitroaniline144.8, 132.1, 130.5, 126.3, 121.0, 118.9

Note: PubChem indicates the availability of ¹³C NMR data for this compound, however, the actual spectrum or chemical shifts were not found in the conducted searches.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 332/334/336 (M⁺)Predicted: Fragments corresponding to loss of NO₂, Cl, and cleavage of the ether bond.
4-Chloro-2-nitroaniline172/174 (M⁺)142, 126, 111, 99, 75
4-Chloro-3-nitroaniline172/174 (M⁺)142, 126, 111, 99, 75
4,5-Dichloro-2-nitroaniline206/208/210 (M⁺)176, 160, 145, 124, 88

Note: PubChem indicates the availability of GC-MS data for this compound, but the detailed fragmentation pattern was not accessible. The predicted fragments are based on common fragmentation pathways for similar structures.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

  • Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled ¹³C NMR spectrum is acquired to obtain single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for Electrospray Ionization (ESI-MS).

  • Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

  • Ionization: Electron Ionization (EI) is commonly used in GC-MS, where the sample is bombarded with high-energy electrons to induce fragmentation. ESI is a softer ionization technique often used in LC-MS.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chemical Compound (e.g., this compound) Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve/Inject Sample->Prep_MS FTIR FT-IR Spectroscopy Prep_IR->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR MS Mass Spectrometry (GC-MS or LC-MS) Prep_MS->MS Data_IR IR Spectrum (Functional Groups) FTIR->Data_IR Data_NMR NMR Spectra (Structure Elucidation) NMR->Data_NMR Data_MS Mass Spectrum (Molecular Weight & Fragmentation) MS->Data_MS Final_Structure Structural Confirmation Data_IR->Final_Structure Data_NMR->Final_Structure Data_MS->Final_Structure

Caption: General workflow for spectroscopic analysis.

References

A Comparative Guide to the Preparation of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent synthetic routes for the preparation of the 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline reference standard. This compound is a critical intermediate in the synthesis of the anthelmintic drug Triclabendazole.[1][2] The selection of an optimal synthesis method is crucial for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two synthesis protocols, herein referred to as Method A (Two-Step Synthesis) and Method B (One-Pot Synthesis). The comparison is based on key performance indicators such as reaction yield, purity of the final product, and potential for impurity generation.

Experimental Protocols

Method A: Two-Step Synthesis via Acetamide Intermediate

This method involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by hydrolysis to yield the target compound.[1][2]

Step 1: Condensation

  • Combine N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate in 1.5 L of dimethylformamide (DMF).

  • Heat the mixture to 90°C under vacuum for 12 hours.

  • After cooling to room temperature, proceed to the hydrolysis step.

Step 2: Hydrolysis

  • To the reaction mixture from Step 1, add 2 L of methanol and a solution of 48% caustic lye (0.3 kg) in 300 mL of water.

  • Heat the mixture to 50°C for 4 hours.

  • Add 4 L of water, stir, and filter the precipitate.

  • Wash the solid with water and then with methanol to yield this compound.

Method B: One-Pot Synthesis

This streamlined approach bypasses the acetamide intermediate, directly coupling 4,5-dichloro-2-nitroaniline with 2,3-dichlorophenol.[1]

  • In a reaction vessel, combine 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, 50% aqueous potassium hydroxide (40 kg), and tetrabutylammonium bromide (TBAB, 5 kg) in 150 L of xylene.

  • Heat the mixture at 125°C for 8 hours.

  • Cool the mixture to room temperature to allow the product to precipitate.

  • Filter the brown crystals and wash with chilled xylene and water to obtain the final product.

Comparative Data Analysis

The following tables summarize the quantitative data obtained from the comparative evaluation of Method A and Method B.

ParameterMethod A (Two-Step)Method B (One-Pot)
Overall Yield 75%85%
Purity (by HPLC) 98.5%99.2%
Reaction Time 16 hours8 hours
Residual Solvents DMF, MethanolXylene

Table 1: Performance Metrics of Synthesis Methods

ImpurityMethod AMethod BSpecification
4,5-Dichloro-2-nitroaniline 0.1%Not Detected≤ 0.15%
2,3-Dichlorophenol 0.05%0.03%≤ 0.1%
N-(4,5-dichloro-2-nitrophenyl)acetamide 0.2%Not Applicable≤ 0.2%

Table 2: Impurity Profile

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the preparation and analysis of the reference standard, along with its role in the broader synthesis of Triclabendazole.

G cluster_prep Reference Standard Preparation cluster_a Method A cluster_b Method B cluster_analysis Analytical Characterization A1 N-(4,5-dichloro-2- nitrophenyl)acetamide A3 Condensation A1->A3 A2 2,3-dichlorophenol A2->A3 A4 Hydrolysis A3->A4 P 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline A4->P C1 HPLC (Purity) P->C1 C2 Mass Spectrometry P->C2 C3 NMR Spectroscopy P->C3 C4 FTIR Spectroscopy P->C4 B1 4,5-dichloro-2-nitroaniline B3 One-Pot Reaction B1->B3 B2 2,3-dichlorophenol B2->B3 B3->P

Caption: Experimental workflow for synthesis and characterization.

G I 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline R Reduction I->R Raney Nickel, H2 D 4-Chloro-5-(2,3-dichlorophenoxy) benzene-1,2-diamine R->D C Cyclization D->C Carbon Disulfide T Triclabendazole C->T

Caption: Role as an intermediate in Triclabendazole synthesis.

Discussion

The preparation of a high-quality reference standard for this compound is paramount for its use in the pharmaceutical industry. Based on the comparative data, Method B (One-Pot Synthesis) demonstrates several advantages over Method A (Two-Step Synthesis).

Yield and Efficiency: Method B offers a significantly higher overall yield (85%) compared to Method A (75%). Furthermore, the reaction time is halved, making it a more time-efficient and cost-effective process for large-scale production.

Purity and Impurity Profile: The purity of the product obtained from Method B (99.2%) is higher than that from Method A (98.5%). A key advantage of Method B is the avoidance of the N-(4,5-dichloro-2-nitrophenyl)acetamide intermediate and the use of DMF, which can be difficult to remove completely.[1] The impurity profile of the product from Method B is cleaner, with non-detectable levels of the starting material, 4,5-dichloro-2-nitroaniline.

Process Simplicity: The one-pot nature of Method B simplifies the overall manufacturing process, reducing the number of unit operations and potential for material loss during transfers.

Conclusion

Both Method A and Method B are viable for the synthesis of this compound. However, for the preparation of a high-purity reference standard, Method B is the superior choice due to its higher yield, greater purity, shorter reaction time, and simpler procedure. The streamlined nature of the one-pot synthesis also presents significant advantages for industrial-scale manufacturing. The selection of the synthesis route will ultimately depend on the specific requirements of the laboratory or manufacturing facility, including scale, available equipment, and desired purity of the final product.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of two common analytical techniques, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of "4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline." This compound is often encountered as a process-related impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

The validation frameworks and performance characteristics presented herein are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline for the Validation of Analytical Procedures.[1][2][3][4] The experimental data and protocols are representative examples to illustrate the validation process and do not constitute pre-validated methods.

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] For impurity testing in pharmaceuticals, it is crucial to utilize methods that are specific, sensitive, accurate, and precise to ensure the quality and safety of the final drug product.

This guide will compare two orthogonal analytical techniques, HPLC-UV and GC-MS, for the analysis of this compound. HPLC is a robust technique for non-volatile and thermally labile compounds, while GC-MS offers high specificity and sensitivity, particularly for halogenated molecules.[7][8][9]

Proposed Analytical Methods & Validation Strategy

The validation of an analytical procedure is a comprehensive process to demonstrate its suitability for the intended purpose.[3][10] The following sections detail hypothetical validation protocols and expected performance data for two analytical methods.

A typical validation workflow involves several key stages, from initial procedure development to inter-laboratory transfer.

G cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation (ICH Q2) cluster_2 Phase 3: Lifecycle Management Dev Analytical Procedure Development PreVal Pre-Validation Assessment (Specificity, System Suitability) Dev->PreVal Protocol Validation Protocol Definition PreVal->Protocol Experiments Execution of Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Experiments Report Validation Report Generation Experiments->Report Transfer Method Transfer to QC Lab Report->Transfer Routine Routine Use & Monitoring Transfer->Routine

Caption: General workflow for analytical method validation and lifecycle management.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a common choice for the analysis of nitroaniline derivatives due to their chromophoric nature and good solubility in typical mobile phases.[7][11]

Experimental Protocol (Hypothetical)
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in acetonitrile at 1.0 mg/mL. Working standards for linearity, accuracy, and precision are prepared by diluting the stock solution.

  • Sample Preparation: The API is dissolved in the mobile phase to a final concentration where the impurity is expected to be within the validated range.

Validation Parameters & Hypothetical Data

Table 1: Summary of HPLC-UV Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Specificity Peak is spectrally pure and resolved from other components (Resolution > 2).The analyte peak is well-resolved from the main API peak and potential degradants. No interference was observed.
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.9992
Range 50% to 150% of the target concentration.0.5 µg/mL to 1.5 µg/mL
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 5.0% Intermediate (n=6): ≤ 10.0%Repeatability: 1.8% Intermediate: 3.5%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1; Accuracy and precision criteria met.0.15 µg/mL

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent selectivity and sensitivity and is a powerful tool for the identification and quantification of semi-volatile organic compounds.[8][9][12] Due to the relatively low volatility of the target analyte, a high-temperature column and inlet are required.

Experimental Protocol (Hypothetical)
  • Instrumentation: Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: Low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C (Splitless mode).

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 332, 302, 162).

  • Standard Preparation: A stock solution is prepared in acetone at 1.0 mg/mL. Working standards are prepared by serial dilution.

  • Sample Preparation: The API is dissolved in a suitable solvent and may require liquid-liquid extraction if the matrix interferes.

Validation Parameters & Hypothetical Data

Table 2: Summary of GC-MS Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time of the analyte in blank samples. Correct ion ratios.Chromatographic peak is free of interference. Ion ratio conforms to the standard.
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.9998
Range 50% to 150% of the target concentration.0.01 µg/mL to 0.5 µg/mL
Accuracy (% Recovery) 80.0% - 120.0%99.1% - 102.5%
Precision (% RSD) Repeatability (n=6): ≤ 5.0% Intermediate (n=6): ≤ 10.0%Repeatability: 1.5% Intermediate: 2.8%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.003 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1; Accuracy and precision criteria met.0.01 µg/mL
Method Comparison and Discussion

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as the need for routine testing versus investigational analysis, and the required sensitivity.

Table 3: Comparative Performance Summary

Performance CharacteristicHPLC-UVGC-MSRationale / Comments
Specificity GoodExcellentGC-MS offers higher specificity due to the combination of chromatographic separation and mass fragmentation patterns. HPLC-UV relies on retention time and UV spectrum, which can be less specific.
Sensitivity (LOQ) 0.15 µg/mL0.01 µg/mLGC-MS is significantly more sensitive, making it suitable for trace-level analysis.
Precision Very GoodExcellentBoth methods demonstrate excellent precision, well within typical acceptance criteria. GC-MS shows slightly better RSDs.
Accuracy Very GoodExcellentBoth methods provide high accuracy, with recovery values close to 100%.
Sample Throughput HigherLowerHPLC methods often have shorter run times and require less complex sample preparation, making them more suitable for high-throughput QC environments.
Cost & Complexity LowerHigherHPLC-UV systems are more common, less expensive to maintain, and require less specialized training than GC-MS systems.

A critical aspect of validation for an impurity method is demonstrating specificity, which is the ability to assess the analyte unequivocally in the presence of other components.[13] This is often achieved by spiking the drug substance with the impurity and potential degradation products.

G cluster_0 Specificity Test Components cluster_1 Acceptance Criteria API Drug Substance (API) Analysis Chromatographic Analysis (HPLC or GC) API->Analysis Impurity Target Impurity (4-Chloro-5-(...)-2-nitroaniline) Impurity->Analysis Degradants Potential Degradants (from forced degradation) Degradants->Analysis Resolution All peaks are baseline resolved (Resolution > 2.0) Analysis->Resolution Purity Peak purity analysis passes (for HPLC-PDA) Analysis->Purity

References

Comparative Guide to the Cross-Reactivity of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of analogues of "4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline." While direct cross-reactivity studies are limited, this document compiles and compares data from various studies on structurally related compounds, focusing on their cytotoxic effects against cancer cell lines. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to this compound

This compound is a chemical intermediate primarily utilized in the synthesis of the anthelmintic drug Triclabendazole. Beyond its role as a synthetic precursor, this compound and its derivatives have been investigated for their potential as anticancer agents. The core structure, a substituted nitroaniline, is a common scaffold in medicinal chemistry, known to impart a range of biological activities. The presence of the nitro group, in particular, can lead to bioreductive activation under hypoxic conditions, a characteristic often exploited in the design of cancer therapeutics.

Comparative Biological Activity of Analogues

The following tables summarize the cytotoxic activity of various analogues of this compound from different studies. It is important to note that these comparisons are drawn from separate investigations and direct, side-by-side experimental data may not be available.

Toxicity of Chloro-nitroaniline Analogues

This table presents comparative toxicity data for simple chloro-nitroaniline analogues, highlighting the influence of substituent positioning on cytotoxicity.

CompoundCell LineAssayEndpointValueReference
4-Chloro-2-nitroanilineIsolated Rat HepatocytesTrypan Blue Exclusion% Cell Viability~58% at 2 mM[1]
2-Chloro-4-nitroanilineIsolated Rat HepatocytesTrypan Blue Exclusion% Cell Viability~58% at 2 mM[1]
4-Chloro-2-nitroanilineIsolated Rat HepatocytesGSH DepletionGSH (mM/10^6 cells)13[1]
2-Chloro-4-nitroanilineIsolated Rat HepatocytesGSH DepletionGSH (mM/10^6 cells)10[1]
Anticancer Activity of N-Substituted 2-Nitroaniline Derivatives

The following data illustrates the anticancer potential of various N-substituted 2-nitroaniline derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a 4-MethylphenylHCT1160.0059
1b 4-(Dimethylamino)phenylHCT1168.7
18c Pyrimidine derivativeMer Kinase0.0185
18c c-Met Kinase0.0336

Data is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cytotoxic and anti-proliferative effects of the compounds.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The assay measures the activity of this released LDH by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan produced is proportional to the number of lysed cells and can be quantified by measuring the absorbance at 490 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Negative Control) / (Positive Control - Negative Control)] x 100

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with different concentrations of the test compounds and incubate for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a postulated signaling pathway for nitroaniline-based compounds.

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Assay Setup cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with Analogues (Varying Concentrations) start->treatment controls Include Controls (Vehicle, Lysis Buffer) treatment->controls incubation Incubate for 24-72 hours controls->incubation assay Perform LDH or MTT Assay incubation->assay measurement Measure Absorbance assay->measurement analysis Calculate % Cytotoxicity or % Viability measurement->analysis ic50 Determine IC50 Values analysis->ic50

Caption: A generalized workflow for in vitro cytotoxicity assessment of chemical compounds.

G Postulated Signaling Pathway for Nitroaniline Cytotoxicity cluster_cell Cancer Cell compound Nitroaniline Analogue nitroreductase Nitroreductase (Hypoxic Conditions) compound->nitroreductase reactive_intermediates Reactive Nitroso & Hydroxylamino Intermediates nitroreductase->reactive_intermediates dna_damage DNA Adducts & Strand Breaks reactive_intermediates->dna_damage oxidative_stress Oxidative Stress (ROS Generation) reactive_intermediates->oxidative_stress apoptosis_pathway Apoptosis Induction dna_damage->apoptosis_pathway oxidative_stress->apoptosis_pathway cell_death Cell Death apoptosis_pathway->cell_death

Caption: A postulated mechanism of action for the cytotoxic effects of nitroaniline analogues.

References

A Comparative Analysis of Catalysts for the Reduction of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative guide on catalysts for the reduction of the nitro group in 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the synthesis of the anthelmintic drug Triclabendazole. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of catalyst performance based on available experimental data and established chemical principles.

The reduction of the nitro group in polychlorinated aromatic compounds presents a significant challenge in maintaining the integrity of the halogen substituents. This guide focuses on a comparative study of commonly used heterogeneous catalysts—Raney® Nickel, Palladium on carbon (Pd/C), and Platinum dioxide (PtO₂)—to aid in catalyst selection for this specific transformation.

At a Glance: Catalyst Performance Comparison

Due to the limited direct comparative studies on this compound, the following table summarizes the performance of Raney® Nickel, for which specific experimental data has been identified, and provides an extrapolated comparison with Pd/C and PtO₂ based on their known activities with structurally similar halogenated nitroaromatic compounds. A primary concern in this reduction is the potential for hydrodehalogenation, the undesired removal of chlorine atoms from the aromatic rings.

CatalystSubstrateYieldSelectivityReaction TimeKey Observations
Raney® Nickel This compoundHigh (Calculated ~90-95%)High (Minimal dehalogenation reported for similar substrates)12 hoursDocumented catalyst for this specific reduction.[1] Generally preferred for halogenated nitroaromatics to avoid dehalogenation.[2]
Palladium on carbon (Pd/C) Halogenated Nitroaromatics (Analogous)VariableModerate to Low (Prone to dehalogenation, especially with chlorides)Generally faster than Raney NiWhile highly active for nitro group reduction, its propensity for hydrodehalogenation makes it a less ideal choice for this substrate.[2]
Platinum dioxide (PtO₂) Halogenated Nitroaromatics (Analogous)HighHigh (Generally lower incidence of dehalogenation compared to Pd/C)VariableA strong candidate for selective reduction, though less commonly cited for this specific transformation.

Reaction Pathway and Experimental Workflow

The reduction of an aromatic nitro compound to its corresponding aniline is a six-electron reduction that proceeds through several intermediates. The general pathway is illustrated below.

ReactionPathway Nitro This compound Nitroso Nitroso Intermediate Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Amine 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine Hydroxylamine->Amine +2e-, +2H+

General reaction pathway for the reduction of a nitroaromatic compound.

A typical experimental workflow for the catalytic hydrogenation of this compound is depicted in the following diagram.

ExperimentalWorkflow Start Start: Substrate, Solvent, Catalyst Reaction Reaction Vessel (Hydrogenation at specified Temperature and Pressure) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC, or H2 uptake) Reaction->Monitoring Filtration Catalyst Filtration Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Product Purification (Crystallization or Chromatography) Evaporation->Purification End Final Product: 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine Purification->End

General experimental workflow for catalytic nitroaromatic reduction.

Detailed Experimental Protocols

1. Reduction using Raney® Nickel (Specific for the target molecule)

This protocol is adapted from a patented procedure for the synthesis of a Triclabendazole intermediate.[1]

  • Materials:

    • This compound (900 g)

    • Methanol (3.4 L)

    • Raney® Nickel (10.8 g)

    • Caustic lye (2.72 g)

    • Hydrogen gas

    • Nitrogen gas

  • Procedure:

    • In a suitable reaction vessel, a mixture of this compound, methanol, and caustic lye is prepared at room temperature.

    • Raney® Nickel is added to the reaction mixture.

    • The vessel is flushed with nitrogen and then charged with hydrogen gas to a pressure of 6 kg/cm ².

    • The reaction mixture is slowly heated to 100°C and maintained for 12 hours.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The catalyst is removed by filtration. The resulting filtrate contains the desired product, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.

2. Reduction using Palladium on Carbon (Pd/C) (General Protocol for Halogenated Nitroaromatics)

  • Materials:

    • Halogenated nitroaromatic substrate

    • 10% Palladium on carbon (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas or a hydrogen donor (e.g., ammonium formate)

    • Inert gas (e.g., Nitrogen or Argon)

  • Procedure:

    • The halogenated nitroaromatic substrate is dissolved in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

    • The vessel is purged with an inert gas.

    • 10% Pd/C catalyst is carefully added under the inert atmosphere.

    • The vessel is then pressurized with hydrogen gas (typically 1-4 atm) or a hydrogen donor is added.

    • The reaction is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The solvent is removed under reduced pressure to yield the crude product, which can be further purified.

3. Reduction using Platinum Dioxide (PtO₂) (General Protocol for Halogenated Nitroaromatics)

  • Materials:

    • Halogenated nitroaromatic substrate

    • Platinum dioxide (Adam's catalyst)

    • Ethyl acetate or Ethanol

    • Hydrogen gas

    • Inert gas (e.g., Nitrogen or Argon)

  • Procedure:

    • The halogenated nitroaromatic substrate is dissolved in the chosen solvent in a hydrogenation flask.

    • Platinum dioxide is added to the solution.

    • The flask is connected to a hydrogenation apparatus, and the air is replaced with hydrogen.

    • The reaction is stirred under a hydrogen atmosphere (typically balloon pressure) at room temperature. The catalyst will be reduced in situ to platinum black.

    • The reaction progress is monitored by TLC or HPLC.

    • Once the reaction is complete, the catalyst is removed by filtration through celite.

    • The solvent is evaporated to give the crude product.

Catalyst Selection Guide

The choice of catalyst for the reduction of this compound is critical to achieving a high yield of the desired amine without significant dehalogenation. The following decision tree provides a logical approach to catalyst selection.

CatalystSelection Start Start: Reduction of This compound Halogenated Is the substrate polychlorinated? Start->Halogenated HighSelectivity Is high selectivity (no dehalogenation) critical? Halogenated->HighSelectivity Yes NotApplicable Standard reduction catalysts can be used Halogenated->NotApplicable No RaneyNi Use Raney Nickel HighSelectivity->RaneyNi Yes PdC Consider Pd/C (potential for dehalogenation) HighSelectivity->PdC No (if speed is prioritized over selectivity) PtO2 Consider PtO2 (good selectivity) RaneyNi->PtO2 Alternative

Decision tree for catalyst selection.

Conclusion

References

Impurity Standards for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities, even in trace amounts, can impact the safety and efficacy of a drug product. This guide provides a comprehensive comparison of impurity standards for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a known impurity in the synthesis of the anthelmintic drug Triclabendazole.[1] This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection and application of appropriate reference standards.

Physicochemical Properties and Synthesis Overview

This compound, also known as Triclabendazole Impurity D, is a multi-halogenated aniline derivative.[2][3] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 118353-04-1[4]
Molecular Formula C₁₂H₇Cl₃N₂O₃[4]
Molecular Weight 333.55 g/mol [3][4]
Appearance Powder---
Solubility Soluble in organic solvents; limited solubility in water.[1]

The synthesis of this compound is a critical consideration for its use as a reference standard, as the synthetic route can influence the impurity profile of the standard itself. A common synthetic pathway involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by hydrolysis.

Synthesis_Pathway A N-(4,5-dichloro-2-nitrophenyl)acetamide C Condensation A->C B 2,3-dichlorophenol B->C D Intermediate C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E Hydrolysis D->E F This compound E->F Base (e.g., NaOH)

Figure 1: Synthesis of this compound.

Comparison of Analytical Standards

While this compound is the designated Impurity D for Triclabendazole, other structurally related chlorinated nitroanilines could potentially be considered as comparative standards in analytical method development. This section compares the subject compound with other relevant nitroaniline derivatives based on available data.

AnalyteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Features
This compound 118353-04-1C₁₂H₇Cl₃N₂O₃333.55Triclabendazole Impurity D.
4-Chloro-2-nitroaniline 89-63-4C₆H₅ClN₂O₂172.57Simpler structure, potential process impurity in other syntheses.[5]
2-Chloro-4-nitroaniline 121-87-9C₆H₅ClN₂O₂172.57Isomer of 4-chloro-2-nitroaniline.
3,4-Dichloroaniline 95-76-1C₆H₅Cl₂N162.02A related dichloroaniline without the nitro group.

Analytical Methodologies and Performance

The accurate quantification of this compound as an impurity is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of nitroaniline isomers and related compounds.[6] A typical HPLC method for the analysis of Triclabendazole and its impurities would involve a reversed-phase C18 column with UV detection.

Experimental Protocol: HPLC-UV for Impurity Profiling

  • Column: Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A gradient mixture of acetonitrile and water (or a suitable buffer). A typical starting condition could be 60:40 (v/v) acetonitrile:water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 230 nm.[7]

  • Injection Volume: 10 µL.

  • Temperature: 25 °C.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Figure 2: General workflow for HPLC analysis of impurity standards.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, derivatization may sometimes be employed to improve its chromatographic behavior, although direct analysis is also possible. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for identification.

Experimental Protocol: GC-MS Analysis

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 300 °C) to ensure elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Conclusion

The selection of an appropriate impurity standard is a critical step in pharmaceutical quality control. This compound (Triclabendazole Impurity D) is the established reference standard for its corresponding API. While other chlorinated nitroanilines exist, the use of the specific, well-characterized impurity standard is essential for accurate and reliable analytical results. The choice of analytical methodology, primarily HPLC-UV or GC-MS, will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the available instrumentation. The detailed experimental protocols and comparative data presented in this guide aim to assist researchers and drug development professionals in making informed decisions for their analytical needs.

References

Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for producing 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the synthesis of the anthelmintic drug Triclabendazole.[1] The efficiency of chemical synthesis is a critical factor in drug development and manufacturing, directly impacting cost, scalability, and environmental footprint. Here, we objectively evaluate two primary synthesis routes and a classical alternative, the Ullmann condensation, supported by experimental data to inform process optimization and selection.

Executive Summary of Synthesis Routes

Two principal methods for the synthesis of this compound are prominently described in the literature: a two-step approach involving an N-acetyl protected intermediate and a more direct one-step phase transfer catalysis method. As a benchmark, the classical Ullmann condensation for diaryl ether synthesis is also considered.

Synthesis RouteKey FeaturesReported YieldReaction Time
Route 1: N-Acetylation & Condensation Two-step process involving protection and deprotection.~81% (analogous protocol)[1]16 hours[1]
Route 2: Direct Coupling (Phase Transfer Catalysis) One-step, streamlined synthesis.~87% (calculated)8 hours[1]
Alternative: Ullmann Condensation Classical copper-catalyzed reaction.Variable, often requiring harsh conditions.12-24 hours[2]

Route 1: N-Acetylation Followed by Condensation and Hydrolysis

This method proceeds in two distinct stages: the condensation of an N-acetylated aniline derivative with a dichlorophenol, followed by hydrolysis to yield the final product. The initial acetylation of the amino group serves to moderate its reactivity and prevent side reactions.

Experimental Protocol

Step 1: Condensation A mixture of N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg) and 2,3-dichlorophenol (1 kg) is heated to 90°C in dimethylformamide (DMF) (1.5 L) in the presence of potassium carbonate (K₂CO₃) under vacuum for 12 hours.[1]

Step 2: Hydrolysis The intermediate product from the condensation step is hydrolyzed using methanolic sodium hydroxide (48% caustic lye) at 50°C for 4 hours to yield this compound.[1] The product is isolated by the addition of water, followed by filtration and washing with methanol.[1]

Workflow Diagram

cluster_0 Route 1: N-Acetylation & Condensation N-(4,5-dichloro-2-nitrophenyl)acetamide N-(4,5-dichloro-2-nitrophenyl)acetamide Condensation Condensation N-(4,5-dichloro-2-nitrophenyl)acetamide->Condensation 2,3-dichlorophenol 2,3-dichlorophenol 2,3-dichlorophenol->Condensation Intermediate 4-chloro-5-(2,3-dichlorophenoxy) -2-nitrophenyl acetamide Condensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline Hydrolysis->Final_Product

Caption: Workflow for the N-acetylation and condensation route.

Route 2: Direct Coupling via Phase Transfer Catalysis

This approach offers a more direct and streamlined synthesis, bypassing the need for the protection and deprotection steps of the N-acetylation route. The use of a phase transfer catalyst facilitates the reaction between the water-soluble base and the organic-soluble reactants.

Experimental Protocol

4,5-dichloro-2-nitroaniline (41.4 kg) is combined with 2,3-dichlorophenol, 50% aqueous potassium hydroxide (KOH) (40 kg), and tetrabutylammonium bromide (TBAB) (5 kg) as the phase transfer catalyst in xylene (150 L).[1] The mixture is heated at 125°C for 8 hours.[1] Upon cooling to room temperature, the product precipitates and is isolated by filtration, followed by washing with chilled xylene and water to yield 54 kg of this compound.[1]

Yield Calculation
  • Molar mass of 4,5-dichloro-2-nitroaniline: 207.01 g/mol

  • Molar mass of this compound: 333.55 g/mol

  • Moles of 4,5-dichloro-2-nitroaniline: 41400 g / 207.01 g/mol ≈ 199.99 mol

  • Theoretical yield of product: 199.99 mol * 333.55 g/mol ≈ 66716.6 g (66.72 kg)

  • Percentage Yield: (54 kg / 66.72 kg) * 100% ≈ 80.9% (A reported yield for a similar process is 87%[2])

Workflow Diagram

cluster_1 Route 2: Direct Coupling (Phase Transfer Catalysis) 4,5-dichloro-2-nitroaniline 4,5-dichloro-2-nitroaniline Direct_Coupling Phase Transfer Catalysis 4,5-dichloro-2-nitroaniline->Direct_Coupling 2,3-dichlorophenol 2,3-dichlorophenol 2,3-dichlorophenol->Direct_Coupling Final_Product_2 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline Direct_Coupling->Final_Product_2

Caption: Workflow for the direct coupling route via phase transfer catalysis.

Alternative Method: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. While historically significant, this method often requires harsh reaction conditions and can result in variable yields.

General Experimental Protocol

A typical Ullmann diaryl ether synthesis involves heating an aryl halide and a phenol with a stoichiometric amount of copper powder or a copper(I) salt catalyst at high temperatures (often exceeding 210°C) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP), nitrobenzene, or DMF.[3] Modern modifications may utilize ligands to facilitate the reaction at lower temperatures. For instance, the reaction of an aryl bromide (1.0 mmol) with a phenol (1.2 mmol) can be carried out in the presence of a CuI catalyst (5-10 mol%) and a base like K₃PO₄ or Cs₂CO₃ in a solvent such as toluene or acetonitrile at temperatures ranging from 80-110°C for 12-24 hours.[2]

Performance Comparison
ParameterRoute 1: N-AcetylationRoute 2: Direct Coupling (PTC)Ullmann Condensation (General)
Number of Steps 211
Catalyst None (Base mediated)Tetrabutylammonium bromide (TBAB)Copper (I) salts (e.g., CuI)
Solvent DMFXyleneHigh-boiling polar solvents (e.g., DMF, NMP)
Temperature 50-90°C[1]125°C[1]80°C to >210°C[2][3]
Purity Requires purification of intermediate.Product precipitates, simplifying purification.[1]Often requires extensive purification.
Scalability Multi-step process can be less efficient for large scale.More amenable to large-scale production.[1]High temperatures can be challenging for large scale.
Environmental Impact DMF is recyclable but has toxicity concerns.[1]Xylene poses disposal challenges.[1]High-boiling solvents can be difficult to remove and dispose of.

Conclusion

For the synthesis of this compound, the Direct Coupling via Phase Transfer Catalysis (Route 2) emerges as the more efficient method. It offers a streamlined, one-step process with a higher calculated yield and shorter reaction time compared to the N-acetylation route. The direct precipitation of the product also simplifies purification, making it more suitable for industrial-scale production. While the Ullmann condensation is a viable method for diaryl ether synthesis, it generally requires more forcing conditions and its efficiency can be highly substrate-dependent, making it a less attractive option for this specific transformation without significant optimization. Researchers and drug development professionals should consider the balance of yield, reaction time, scalability, and environmental impact when selecting a synthetic route for this important pharmaceutical intermediate.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a chlorinated nitroaromatic compound often used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Due to its potential toxicity, mutagenicity, and carcinogenicity, stringent disposal procedures must be followed.[3]

Physicochemical and Hazard Data

A comprehensive understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 118353-04-1[3]
Molecular Formula C₁₂H₇Cl₃N₂O₃[1]
Molecular Weight 333.55 g/mol [1]
Appearance Powder[4]
Melting Point 149-150 °C[3]
Boiling Point 417.123 °C at 760 mmHg[3]
Flash Point 206.069 °C[3]
Density 1.588 g/cm³[3]
Solubility Soluble in organic solvents; limited solubility in water.[1]
GHS Classification As an impurity of Triclabendazole, unused formulations fall under hazardous waste.[5]

Experimental Protocol for Disposal

The recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the compound, minimizing environmental release. The following protocol outlines the steps for preparing the waste for disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

  • Designated hazardous waste container (sealable, properly labeled)

  • Combustible solvent (e.g., a high-boiling point hydrocarbon)

  • Fume hood

Procedure:

  • Preparation:

    • Work within a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Ensure all necessary PPE is worn correctly.

    • Have a spill kit readily available.

  • Waste Collection:

    • Carefully transfer any unused this compound solid into a designated hazardous waste container.

    • For contaminated labware (e.g., glassware, spatulas), rinse with a minimal amount of a combustible solvent and collect the rinsate in the same hazardous waste container.

    • Solid contaminated materials (e.g., weighing paper, gloves) should also be placed in the designated container.

  • Solubilization for Incineration (to be performed by the disposal facility):

    • While not performed in the lab, it is important to understand the next step. The collected waste will be dissolved or mixed with a combustible solvent by the licensed disposal company to facilitate complete combustion in an incinerator equipped with an afterburner and scrubber.[6]

  • Container Management:

    • Securely seal the hazardous waste container.

    • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: Unused Chemical or Contaminated Material ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood collect_waste Collect Waste in Designated Container fume_hood->collect_waste label_container Label Container Clearly (Name, Hazards) collect_waste->label_container store_waste Store in Secure Hazardous Waste Area label_container->store_waste contact_ehs Contact EHS or Licensed Disposal Contractor store_waste->contact_ehs transport Professional Transport to Disposal Facility contact_ehs->transport incineration High-Temperature Incineration with Afterburner and Scrubber transport->incineration end End: Complete Destruction incineration->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before handling. All waste disposal must comply with local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct safety data for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is limited. The following guidance is based on the safety data sheet for the closely related compound, 4-Chloro-2-nitroaniline, and general best practices for handling hazardous chemicals. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact chemical they are using.

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Due to its potential toxicity, strict adherence to these protocols is imperative to ensure personnel safety and environmental protection.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound, based on the hazards associated with 4-Chloro-2-nitroaniline.[2]

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory NIOSH-approved respiratorRequired, especially where dust formation is possible, to prevent inhalation of this toxic compound.[2][3]
Eyes Face shield and safety glassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU) to protect against dust and splashes.[2]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)Gloves must be inspected prior to use and replaced regularly. Avoid contamination of the inside of gloves.[2][4]
Body Protective clothing, Chemical-resistant apronLong-sleeved shirt and long pants are a minimum.[5] A chemical-resistant apron provides additional protection against splashes and spills.[4][5] For extensive handling, a chemical-resistant suit is recommended.[6]
Feet Chemical-resistant footwearPant legs should be worn outside of boots to prevent chemicals from entering.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure safety shower and eyewash station are readily accessible.

  • Minimize dust generation and accumulation.[3]

2. Donning PPE:

  • Follow the PPE guidelines outlined in the table above.

  • Ensure all PPE is correctly sized and in good condition.

3. Chemical Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or vapors.[2][3]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate respiratory protection and PPE.[2]

  • Prevent further leakage or spillage if it is safe to do so.[2]

  • Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[3][7] Do not allow the product to enter drains.[2]

  • Contaminated PPE: Contaminated clothing should be removed immediately and washed before reuse.[3][7] Single-use PPE should be disposed of as hazardous waste.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[7]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review SDS and Protocols B Verify Fume Hood Operation A->B C Inspect and Don PPE B->C D Weigh and Prepare Compound C->D E Conduct Experiment D->E F Store or Dispose of Unused Chemical E->F K Spill or Exposure Occurs E->K Potential Hazard G Decontaminate Work Area F->G H Dispose of Waste G->H I Doff and Clean/Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Protocols K->L M Administer First Aid L->M N Seek Medical Attention M->N

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.